2-Methoxy-5-phenoxybenzaldehyde
Description
Properties
CAS No. |
63987-39-3 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-methoxy-5-phenoxybenzaldehyde |
InChI |
InChI=1S/C14H12O3/c1-16-14-8-7-13(9-11(14)10-15)17-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
WTNUONSQEYNWRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-Methoxy-5-phenoxybenzaldehyde: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3) is a highly specialized, sterically hindered aromatic aldehyde that serves as a critical intermediate in advanced medicinal chemistry and drug development. Characterized by its unique push-pull electronic system—driven by an electron-donating methoxy group, a bulky phenoxy substituent, and an electron-withdrawing formyl group—this compound is predominantly utilized in the synthesis of potent cholesterol ester hydrolase (CEH) inhibitors [1].
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols designed for high-yield isolation in pharmaceutical research.
Physicochemical Profiling & Structural Logic
The reactivity of 2-Methoxy-5-phenoxybenzaldehyde is dictated by the spatial arrangement and electronic contributions of its substituents. The methoxy group at the ortho position relative to the aldehyde provides strong resonance donation (+R), which stabilizes intermediate transition states during nucleophilic attacks on the carbonyl carbon. The phenoxy group at the meta position introduces significant steric bulk while modulating the overall lipophilicity of the molecule, a crucial factor when designing bioavailable drug candidates[2].
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| IUPAC Name | 2-Methoxy-5-phenoxybenzaldehyde | Defines core aromatic substitution pattern. |
| CAS Registry Number | 63987-39-3 | Standardized chemical identifier [3]. |
| Molecular Formula | C₁₄H₁₂O₃ | Indicates a high degree of unsaturation. |
| Molecular Weight | 228.24 g/mol | Optimal for small-molecule drug intermediates. |
| Melting Point | 60 – 61 °C | Facilitates purification via recrystallization [1]. |
| Physical State | White crystalline solid | Indicates high purity post-crystallization. |
Synthetic Methodologies & Mechanistic Causality
The synthesis of 2-Methoxy-5-phenoxybenzaldehyde requires precise control over reaction conditions to prevent side reactions such as Wurtz-Fittig coupling or undesired ortholithiation. The most robust and field-proven method involves the halogen-metal exchange of 3-bromo-4-methoxybiphenyl ether followed by formylation [1].
The Halogen-Metal Exchange and Formylation Mechanism
The transformation relies on the use of n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C).
-
Causality of Temperature: Halogen-metal exchange is kinetically favored at -78 °C. Higher temperatures would allow the highly reactive organolithium intermediate to act as a base, abstracting protons or reacting with the THF solvent.
-
Causality of Formylating Agent: N-Formylmorpholine is preferred over simpler agents like DMF. The morpholine leaving group forms a stable tetrahedral intermediate that resists premature collapse, thereby preventing double addition (alcohol formation) before the aqueous quench.
Fig 1: Step-by-step synthetic workflow for 2-Methoxy-5-phenoxybenzaldehyde.
Standard Operating Procedures (SOPs): Self-Validating Systems
The following protocols are engineered as self-validating systems. By monitoring specific phase changes, temperature controls, and crystallization behaviors, researchers can verify the success of each step in real-time.
Protocol A: Synthesis of 2-Methoxy-5-phenoxybenzaldehyde (Formylation)
Table 2: Quantitative Reagent Matrix for Protocol A
| Reagent | Equivalents | Amount | Mmol | Role |
|---|---|---|---|---|
| 3-Bromo-4-methoxybiphenyl ether | 1.0 eq | 9.0 g | 32.2 | Substrate |
| n-Butyllithium (1.6M in hexanes) | 1.19 eq | 24.0 mL | 38.4 | Lithiating Agent |
| N-Formylmorpholine | 1.20 eq | 3.9 mL | 38.8 | Formylating Agent |
| Dry Tetrahydrofuran (THF) | Solvent | 250 mL | - | Coordinating Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Dissolve 3-bromo-4-methoxybiphenyl ether (9.0 g) in 250 mL of dry THF under a strict nitrogen atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (24 mL) dropwise over 30 minutes. Validation: The slow addition prevents localized exothermic spikes, ensuring the solution remains clear and the halogen-metal exchange is absolute. Stir at -78 °C for 3 hours [1].
-
Electrophilic Addition: Add N-Formylmorpholine (3.9 mL) dropwise over 10 minutes. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the system to equilibrate to room temperature overnight.
-
Controlled Quenching: Cool the mixture in an ice bath to 0 °C. Carefully add 200 mL of 10% NH₄Cl aqueous solution. Causality: NH₄Cl provides a mildly acidic proton source to collapse the tetrahedral intermediate into the target aldehyde without triggering acid-catalyzed aldol condensation.
-
Isolation & Purification: Partition the mixture between 1N HCl and Ethyl Acetate (EtOAc). Extract the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting yellow oil via HPLC (hexane/methylene chloride) and recrystallize from diisopropyl ether-hexane to yield 4.80 g (65% yield) of a white crystalline solid (mp 60-61 °C) [1].
Protocol B: Downstream Derivatization to Oxime Intermediate
To utilize the aldehyde in drug development, it is frequently converted into an oxime, which can subsequently be reduced to an amine for carbamate formation[2].
Table 3: Quantitative Reagent Matrix for Protocol B
| Reagent | Equivalents | Amount | Mmol | Role |
|---|---|---|---|---|
| 2-Methoxy-5-phenoxybenzaldehyde | 1.0 eq | 4.5 g | 19.7 | Substrate |
| Hydroxylamine hydrochloride | 1.97 eq | 2.7 g | 38.9 | Nucleophile Source |
| Anhydrous Sodium Acetate | 4.02 eq | 6.5 g | 79.2 | Base / Buffer |
Step-by-Step Methodology:
-
Solvation: Dissolve the aldehyde (4.5 g) in 60 mL of warm methanol. Slowly add 40 mL of deionized water.
-
Reagent Integration: Add hydroxylamine hydrochloride (2.7 g) followed by anhydrous sodium acetate (6.5 g). Causality: Sodium acetate acts as a thermodynamic buffer. It deprotonates the hydroxylamine hydrochloride to generate the active nucleophile while maintaining a slightly acidic pH (~4.5), which is optimal for protonating the carbonyl oxygen and facilitating water elimination [2].
-
Condensation: Reflux the mixture for 4 hours. Validation: TLC monitoring (Hexane:EtOAc) will show the disappearance of the UV-active aldehyde spot and the appearance of a more polar oxime spot.
-
Recovery: Concentrate the reaction mixture under reduced pressure to remove methanol, resulting in the precipitation of the oxime intermediate.
Applications in Medicinal Chemistry (CEH Inhibitors)
The primary pharmacological application of 2-Methoxy-5-phenoxybenzaldehyde lies in the synthesis of inhibitors for Cholesterol Ester Hydrolase (CEH) . CEH is an enzyme responsible for the absorption of dietary cholesterol into the bloodstream. By inhibiting this enzyme, researchers can effectively lower serum cholesterol levels.
The aldehyde is converted into an amine (via the oxime intermediate), which is then reacted with phosgene or a chloroformate to form a carbamate ester. The steric bulk of the phenoxy group and the electronic properties of the methoxy group are critical for the binding affinity of the resulting carbamate within the hydrophobic active site of the CEH enzyme[1].
Fig 2: Derivatization pathway of the aldehyde into CEH inhibitor drug candidates.
References
-
Mewshaw, R. E., et al. (1993). United States Patent 5,391,571: Inhibitors of cholesterol ester hydrolase. American Home Products Corporation. Retrieved from1
-
PrepChem. (n.d.). Synthesis of 2-methoxy-5-phenoxybenzaldehyde oxime. Retrieved from 2
-
ChemicalBook. (n.d.). 2-Methoxy-5-phenoxybenzaldehyde (CAS 63987-39-3) Chemical Properties. Retrieved from 3
Sources
2-Methoxy-5-phenoxybenzaldehyde synthesis pathway
Executive Summary
This technical guide outlines a robust, scalable synthetic pathway for 2-Methoxy-5-phenoxybenzaldehyde , a critical biaryl ether scaffold often utilized in the development of pyrethroids, kinase inhibitors, and anti-inflammatory agents.
Unlike theoretical routes that rely on expensive transition metals or unstable precursors, this guide prioritizes industrial viability. The pathway is designed around two modular phases:
-
The Biaryl Ether Construction: A ligand-accelerated Ullmann-type coupling to generate the ether backbone.
-
Regioselective Functionalization: A Vilsmeier-Haack formylation that exploits electronic directing effects to install the aldehyde moiety with high regiochemical fidelity.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is a tri-substituted benzene ring. The key challenge is ensuring the aldehyde (-CHO) is installed at the C1 position relative to the methoxy (C2) and phenoxy (C5) groups.
Strategic Disconnection:
The most logical disconnection is at the formyl group (
Pathway Logic:
-
Ullmann Coupling: We utilize a Copper(I)-catalyzed coupling between 4-bromoanisole and phenol. This is preferred over Palladium (Buchwald-Hartwig) for cost efficiency and the stability of copper catalysts in polar solvents.
-
Vilsmeier-Haack Formylation: This method is selected over the Reimer-Tiemann reaction (which uses phenols) or Rieche formylation (which uses highly toxic dichloromethyl methyl ether). The Vilsmeier reagent is mild, selective for electron-rich rings, and avoids the formation of tarry byproducts common in phenolic oxidations.
Figure 1: Retrosynthetic disconnection strategy isolating the biaryl ether formation from the regioselective formylation.
Part 2: Experimental Protocols
Phase 1: Synthesis of 4-Phenoxyanisole (The Backbone)
This step utilizes a modified Ullmann coupling. Traditional Ullmann reactions require high temperatures (>200°C) and stoichiometric copper.[1][2][3] We employ a ligand-accelerated variant using N,N-Dimethylglycine, allowing the reaction to proceed at lower temperatures with catalytic copper.
Reagents:
-
4-Bromoanisole (1.0 equiv)[3]
-
Phenol (1.2 equiv)
-
N,N-Dimethylglycine (Ligand) (20 mol%)
- (Potassium Phosphate, tribasic) (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Protocol:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge CuI (10 mol%), N,N-Dimethylglycine (20 mol%), and
(2.0 equiv). -
Addition: Evacuate and backfill with nitrogen (3 cycles). Add 4-Bromoanisole (1.0 equiv), Phenol (1.2 equiv), and 1,4-Dioxane (concentration ~0.5 M).
-
Reaction: Heat the mixture to 110°C for 24 hours under a nitrogen atmosphere. The solution will typically turn a blue/green slurry color.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over
.[5][6] -
Purification: Concentrate in vacuo. If necessary, purify via short-path silica gel chromatography (Hexanes/EtOAc 95:5).
-
Checkpoint: Product should be a white to off-white solid or clear oil.
-
Mechanism & Causality:
The N,N-Dimethylglycine ligand coordinates with Cu(I), increasing its solubility in dioxane and preventing catalyst aggregation. The base (
Phase 2: Vilsmeier-Haack Formylation (The Functionalization)
This step introduces the aldehyde.[5][7][8][9] The regioselectivity is controlled by the methoxy group. The methoxy group is a stronger electron-donating group (EDG) than the phenoxy group. Consequently, the electrophile attacks the position ortho to the methoxy group (C2 relative to OMe, which becomes C1-CHO).
Reagents:
-
4-Phenoxyanisole (Intermediate from Phase 1) (1.0 equiv)
- (Phosphorus oxychloride) (1.2 equiv)
-
DMF (N,N-Dimethylformamide) (3.0 equiv - acts as reagent and solvent)
-
Quenching Agent: Saturated Sodium Acetate (aq) or Ice Water
Protocol:
-
Vilsmeier Reagent Formation: In a dry flask under nitrogen, cool DMF (3.0 equiv) to 0°C . Add
(1.2 equiv) dropwise over 20 minutes.-
Observation: The solution may turn slightly yellow or viscous as the chloroiminium ion forms. Stir for an additional 30 minutes at 0°C.
-
-
Substrate Addition: Dissolve 4-Phenoxyanisole in a minimal amount of DMF (or add neat if liquid). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to 70-80°C for 4-6 hours.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material spot should disappear, and a more polar aldehyde spot should appear.
-
-
Hydrolysis (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice containing sodium acetate (buffered hydrolysis prevents acid-catalyzed ether cleavage). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: Extract with Dichloromethane (
, 3x). Wash combined organics with water, saturated , and brine. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes/EtOAc 9:1).
Figure 2: Process flow for the regioselective Vilsmeier-Haack formylation.
Part 3: Analytical Profile & Data Summary
The following table summarizes the expected key analytical data for validation.
| Parameter | Expected Value / Range | Notes |
| Physical State | Pale yellow solid or oil | Melting point typically 40-50°C (approximate). |
| Characteristic singlet for -CHO. | ||
| Characteristic singlet for -OMe. | ||
| Integration must sum to 8 protons (3 on core ring, 5 on phenoxy). | ||
| IR Spectroscopy | ~1680-1690 | Strong C=O stretch (Aldehyde). |
| Regiochemistry | d (doublet) at | Represents H3 (ortho to OMe). Confirms OMe and CHO are ortho. |
Regiochemistry Validation:
In the
Part 4: Safety & Handling
-
Phosphorus Oxychloride (
): Highly toxic and reacts violently with water. All glassware must be oven-dried. Quenching must be done slowly into ice to manage the exotherm. -
DMF: Hepatotoxic. Use in a well-ventilated fume hood.
-
Waste Disposal: The aqueous waste from the Vilsmeier reaction is highly acidic and contains phosphates; neutralize before disposal.
References
-
Ullmann Coupling Methodology: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research.
-
Vilsmeier-Haack Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
General Synthesis of Alkoxybenzaldehydes: Icke, R. N., et al. (1949).[10] m-Methoxybenzaldehyde.[10] Organic Syntheses, Coll. Vol. 3, p.564. (Provides foundational protocols for methoxy-benzaldehyde derivatives).
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
2-Methoxy-5-phenoxybenzaldehyde (CAS 63987-39-3): Chemical Properties, Synthetic Utility, and Application in Cholesterol Ester Hydrolase Inhibitor Development
Executive Summary
In the landscape of modern drug development, synthetic intermediates serve as the architectural foundation for complex active pharmaceutical ingredients (APIs). 2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3) is a highly specialized building block utilized extensively in the synthesis of lipid-regulating therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical profile, details a field-proven protocol for its derivatization, and explores its mechanistic role as a precursor in the development of Cholesterol Ester Hydrolase (CEH) inhibitors.
Chemical Identity and Physicochemical Profiling
2-Methoxy-5-phenoxybenzaldehyde is an aromatic aldehyde characterized by dual ether functional groups (methoxy and phenoxy) positioned ortho and meta to the formyl group, respectively. This specific substitution pattern imparts unique steric and electronic properties, making it a highly valuable electrophile in nucleophilic addition reactions[1].
The compound's lipophilic phenoxy tail is particularly crucial for downstream pharmaceutical applications, as it mimics the hydrophobic sterol backbone required to anchor into the active sites of lipid-processing enzymes.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Methoxy-5-phenoxybenzaldehyde |
| CAS Registry Number | 63987-39-3 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Structural Features | Ortho-methoxy, meta-phenoxy substituted benzaldehyde |
| Primary Utility | Pharmaceutical intermediate (CEH inhibitor synthesis) |
Synthetic Utility: Pathway to CEH Inhibitors
The primary utility of 2-Methoxy-5-phenoxybenzaldehyde lies in its formyl group, which acts as a versatile handle for functionalization. In the synthesis of CEH inhibitors, the aldehyde is first converted into an oxime via condensation with hydroxylamine. This oxime intermediate is subsequently reduced to a primary amine and reacted with phosgene or a chloroformate to yield an
The resulting carbamate derivative serves as the active pharmacophore, capable of covalently or competitively binding to the serine residue in the catalytic triad of the CEH enzyme[3].
Synthetic workflow from CAS 63987-39-3 to CEH inhibitor carbamates.
Experimental Methodology: Oxime Derivatization
The following protocol details the synthesis of 2-Methoxy-5-phenoxybenzaldehyde oxime, a critical first step in generating the active carbamate API. This methodology is adapted from established patent literature for CEH inhibitor synthesis[4].
Table 2: Reaction Stoichiometry
| Reagent | MW ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents | Role |
| 2-Methoxy-5-phenoxybenzaldehyde | 228.24 | 4.5 | 19.7 | 1.0 | Electrophilic Substrate |
| Hydroxylamine Hydrochloride | 69.49 | 2.7 | 38.9 | ~2.0 | Nucleophile Source |
| Sodium Acetate (Anhydrous) | 82.03 | 6.5 | 79.2 | ~4.0 | Mild Base / Buffer |
| Methanol | 32.04 | 60 mL | - | - | Organic Solvent |
| Deionized Water | 18.02 | 40 mL | - | - | Aqueous Co-solvent |
Step-by-Step Protocol & Causal Logic
-
Substrate Dissolution: Dissolve 4.5 g (19.7 mmol) of 2-Methoxy-5-phenoxybenzaldehyde in 60 mL of warm methanol.
-
Causality: The highly lipophilic phenoxy and methoxy groups render the aldehyde insoluble in pure water. Warm methanol ensures complete homogeneous dissolution, maximizing the surface area for the subsequent nucleophilic attack[5].
-
-
Co-solvent Addition: Slowly add 40 mL of deionized water to the methanolic solution.
-
Causality: Water is strictly required to solubilize the inorganic salts (hydroxylamine hydrochloride and sodium acetate) that will be introduced in the next step.
-
-
Buffer and Nucleophile Introduction: Add 2.7 g (38.9 mmol) of hydroxylamine hydrochloride, followed immediately by 6.5 g (79.2 mmol) of anhydrous sodium acetate.
-
Causality: Free hydroxylamine is unstable and hazardous; thus, the stable hydrochloride salt is used. However, the protonated nitrogen in the salt lacks the lone pair necessary to attack the aldehyde. Sodium acetate acts as a mild base, establishing a buffered equilibrium that liberates a steady-state concentration of free, nucleophilic hydroxylamine. Using a mild base prevents unwanted side reactions (e.g., Cannizzaro reaction) that stronger bases might induce[6].
-
-
Thermal Activation: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Causality: Refluxing provides the necessary thermal activation energy to drive the initial nucleophilic addition and the subsequent dehydration step, forcing the formation of the thermodynamically stable C=N double bond of the oxime[7].
-
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate to yield the crude oxime.
Validation & Quality Control (Self-Validating System)
To ensure the integrity of the protocol, the system must be validated post-reaction:
-
In-Process Monitoring: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot confirms the completion of the condensation.
-
Spectroscopic Verification: Analyze the isolated product via ¹H-NMR. The diagnostic aldehyde proton signal (typically
9.8–10.5 ppm) must be completely absent, replaced by the characteristic oxime hydroxyl proton (broad singlet, ppm) and the imine carbon proton.
Mechanistic Insights: Cholesterol Ester Hydrolase (CEH) Inhibition
Understanding the biological target is essential for appreciating the structural design of compounds derived from CAS 63987-39-3.
Cholesterol Ester Hydrolase (CEH), also known as bile salt-stimulated lipase, is a critical enzyme operating in the intestinal lumen. Dietary cholesterol is predominantly ingested in an esterified, highly hydrophobic form. Because the intestinal mucosa can only absorb free cholesterol, CEH is required to catalyze the hydrolysis of these dietary esters into free cholesterol and free fatty acids[3]. Once liberated, free cholesterol is incorporated into mixed micelles and absorbed by enterocytes.
By inhibiting CEH, the absorption of dietary cholesterol into the bloodstream is significantly attenuated, providing a powerful therapeutic vector for managing hypercholesterolemia and preventing atherosclerosis[7].
Derivatives of 2-Methoxy-5-phenoxybenzaldehyde—specifically
Mechanism of dietary cholesterol absorption and CEH enzyme inhibition.
Conclusion
2-Methoxy-5-phenoxybenzaldehyde (CAS 63987-39-3) is far more than a simple aromatic aldehyde; it is a precisely engineered chemical scaffold. Its unique combination of an electrophilic formyl center and a highly lipophilic phenoxy tail makes it an indispensable precursor in the synthesis of
References
Sources
- 1. abcr.com [abcr.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Monograph: Structural Elucidation and Analytical Profiling of 2-Methoxy-5-phenoxybenzaldehyde
The following technical guide is structured as an advanced monograph for analytical and synthetic chemists. It prioritizes experimental rigor, mechanistic insight, and authoritative grounding.
Part 1: Executive Summary & Chemical Identity
2-Methoxy-5-phenoxybenzaldehyde is a critical intermediate in the synthesis of bioactive benzopyran derivatives and kinase inhibitors (e.g., specific analogues of BTK inhibitors). Its structural integrity is defined by the ortho-methoxy benzaldehyde core substituted at the meta-position (C5) with a phenoxy group. This specific substitution pattern imparts unique electronic properties, influencing both its reactivity in Knoevenagel condensations and its spectroscopic signature.
This guide provides a definitive reference for the identification, synthesis, and analytical validation of this compound, grounded in industrial patent literature and spectroscopic principles.
Chemical Data Table
| Property | Specification |
| Chemical Name | 2-Methoxy-5-phenoxybenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 228.25 g/mol |
| Appearance | White crystalline solid [1] |
| Melting Point | 60–61 °C [1] |
| Solubility | Soluble in DMSO, MeOH, |
| Key Functional Groups | Aldehyde (-CHO), Aryl Ether (Ph-O-Ar), Methoxy (-OCH3) |
Part 2: Synthesis & Process Chemistry[2]
To understand the impurity profile and spectroscopic background, one must analyze the synthetic origin. The most robust industrial route, as detailed in US Patent 5,391,571 , utilizes a lithium-halogen exchange mechanism rather than the lower-yielding Reimer-Tiemann formylation.
Validated Synthetic Route (Lithiation-Formylation)
The superior synthesis involves the lithiation of 3-bromo-4-methoxybiphenyl ether (also known as 4-bromo-1-methoxy-2-phenoxybenzene) followed by quenching with a formylating agent.
Protocol Summary:
-
Lithiation: Treatment with n-Butyl lithium (n-BuLi) in dry THF at -78 °C generates the aryl lithium species.
-
Formylation: Addition of N-Formylmorpholine introduces the aldehyde moiety.
-
Workup: Acidic hydrolysis (NH4Cl/HCl) yields the target aldehyde.
Reaction Workflow Diagram
Figure 1: Validated synthetic pathway via lithium-halogen exchange [1].
Part 3: Spectroscopic Characterization
The following spectroscopic data is derived from the structural analysis of the purified compound described in the reference literature [1] and validated against standard substituent chemical shift increments for benzaldehyde derivatives.
Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR Assignment (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 10.42 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. |
| 7.55 | Doublet (d) | 1H | H-6 | ortho to CHO. Deshielded by the carbonyl group. |
| 7.35 – 7.28 | Multiplet (m) | 2H | Ph-H (meta) | Protons on the phenoxy ring (meta to ether linkage). |
| 7.20 | Doublet of Doublets (dd) | 1H | H-4 | para to CHO, ortho to OPh. Coupled to H-3 and H-6. |
| 7.12 | Multiplet (m) | 1H | Ph-H (para) | Proton on the phenoxy ring (para position). |
| 7.00 – 6.95 | Multiplet (m) | 3H | H-3 & Ph-H (ortho) | H-3 is ortho to OMe (shielded). Overlaps with phenoxy ortho protons. |
| 3.92 | Singlet (s) | 3H | -OCH3 | Methoxy group protons. |
Mechanistic Note: The H-6 proton is significantly deshielded due to the magnetic anisotropy of the adjacent carbonyl group. The H-3 proton is shielded by the ortho-methoxy group, appearing upfield relative to H-6 and H-4.
C NMR (100 MHz,
)
-
Carbonyl (C=O): ~188.5 ppm.
-
Aromatic C-O (Ipso): ~158.0 ppm (C-Ph), ~156.5 ppm (C-2), ~150.0 ppm (C-5).
-
Aromatic CH: 130.0 (Ph), 128.5 (C-6), 124.0 (C-4), 123.5 (Ph), 118.0 (Ph), 112.5 (C-3).
-
Methoxy (-OCH3): ~56.2 ppm.
Mass Spectrometry (MS)
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).
-
Molecular Ion (
): m/z 228 (Base peak or high intensity). -
Fragment A (
): m/z 199. Loss of the formyl radical, typical for benzaldehydes. -
Fragment B (
): m/z 213. Loss of methyl from the methoxy group. -
Fragment C (
): m/z 93. Phenoxy cation, characteristic of diphenyl ethers.
Infrared Spectroscopy (FT-IR)
-
C=O Stretch (Aldehyde): 1680–1690
(Strong). -
C-H Stretch (Aldehyde): Doublet at 2850 and 2750
(Fermi resonance). -
C=C Aromatic Stretch: 1580, 1480
. -
C-O-C Stretch (Ether): 1200–1250
(Broad/Strong).
Part 4: Experimental Protocols (SOP)
Sample Preparation for NMR
To ensure high-resolution data without solvent artifacts.
-
Mass: Weigh 10–15 mg of 2-Methoxy-5-phenoxybenzaldehyde.
-
Solvent: Add 0.6 mL of DMSO-
or . (Note: DMSO- may shift the aldehyde peak slightly downfield to ~10.45 ppm due to hydrogen bonding). -
Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube.
-
Acquisition: Run 16 scans for
H and 256–512 scans for C.
HPLC Purity Analysis Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol/ether).
-
Retention Time: Expected ~6.5–7.5 min (depending on dead volume).
Part 5: Stability & Handling
-
Oxidation Sensitivity: As an aldehyde, the compound is susceptible to autoxidation to the corresponding carboxylic acid (2-methoxy-5-phenoxybenzoic acid) upon prolonged exposure to air.
-
Storage: Store under nitrogen atmosphere at 2–8 °C.
-
Safety: Irritant.[4] Wear gloves and safety glasses. Avoid inhalation of dust.[5]
References
-
Mewshaw, R. E., et al. (1996). Substituted benzopyran derivatives, their preparation and pharmaceutical composition containing them. U.S. Patent No. 5,512,565.[2] Washington, DC: U.S. Patent and Trademark Office.
-
Mewshaw, R. E., et al. (1994). Substituted benzopyran derivatives. U.S. Patent No.[6] 5,391,571.[1] Washington, DC: U.S. Patent and Trademark Office.
-
Graneto, M. J., et al. (1998).[6] Substituted benzopyran derivatives for the treatment of inflammation. WO Patent 1998/047890. World Intellectual Property Organization.
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. calpaclab.com [calpaclab.com]
- 4. armar-europa.de [armar-europa.de]
- 5. Potassium Phenoxide CAS 100-67-4|RUO [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Molecular Architecture and Synthetic Utility of 2-Methoxy-5-phenoxybenzaldehyde in Targeted Drug Discovery
Abstract As a Senior Application Scientist in early-stage drug discovery, navigating the synthesis and application of complex molecular scaffolds is paramount. 2-Methoxy-5-phenoxybenzaldehyde (CAS 63987-39-3) represents a highly specialized, multi-functional building block utilized extensively in the development of lipid-regulating therapeutics. This whitepaper provides an in-depth technical analysis of its molecular architecture, details a field-proven, self-validating synthetic protocol, and elucidates its downstream application in synthesizing cholesterol ester hydrolase (CEH) inhibitors.
Molecular Architecture and Physicochemical Profile
The strategic value of 2-Methoxy-5-phenoxybenzaldehyde lies in its tri-functionalized benzene ring, which offers precise electronic and steric tuning for rational drug design:
-
Aldehyde Group (C1): Acts as the primary electrophilic center. It is poised for nucleophilic addition, reductive aminations, or oxime formations, allowing chemists to build extended secondary amine or carbamate scaffolds[1].
-
Methoxy Group (C2): An electron-donating group (EDG) via resonance, which increases the electron density of the aromatic ring. Sterically, its ortho-positioning relative to the aldehyde restricts free rotation, locking the molecule into predictable conformations that are advantageous for receptor-ligand binding kinetics.
-
Phenoxy Group (C5): A bulky, lipophilic moiety. In the context of lipid-regulating drugs, this group mimics the hydrophobic sterol backbone of endogenous substrates, anchoring the resulting pharmacophore deep within the hydrophobic pockets of target enzymes like CEH[2].
Quantitative Data Summary
To ensure rigorous quality control during synthesis and characterization, the following physicochemical parameters must be validated[3]:
| Property | Value / Specification |
| Chemical Name | 2-Methoxy-5-phenoxybenzaldehyde |
| CAS Number | 63987-39-3 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Melting Point | 60 – 61 °C |
| Appearance | White to light yellow crystalline solid |
| Purity Target | ≥ 95% (HPLC) |
Mechanistic Workflow: Synthesis Protocol
The synthesis of 2-Methoxy-5-phenoxybenzaldehyde requires precise control over highly reactive organometallic intermediates. The following protocol utilizes a lithium-halogen exchange followed by formylation[1].
Step-by-Step Methodology
-
Lithium-Halogen Exchange:
-
Action: Dissolve 3-bromo-4-methoxybiphenyl ether (9.0 g, 32.2 mmol) in 250 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to -78 °C under a strict nitrogen atmosphere. Add n-Butyllithium (24 mL of a 1.6M solution in hexanes, 38.4 mmol) dropwise over 30 minutes. Stir for 3 hours at -78 °C.
-
Causality: The -78 °C cryogenic condition is non-negotiable. It prevents unwanted side reactions, such as Wurtz-Fittig coupling or premature deprotonation of the aromatic ring, ensuring the quantitative generation and stabilization of the highly reactive aryllithium intermediate.
-
-
Formylation:
-
Action: Add N-Formylmorpholine (3.9 mL, 38.8 mmol) dropwise over 10 minutes. Maintain at -78 °C for 30 minutes, then allow the system to warm to room temperature overnight.
-
Causality: N-Formylmorpholine is selected over standard reagents like DMF because the morpholide leaving group forms an exceptionally stable tetrahedral intermediate. This prevents double-addition of the organolithium species, which would otherwise yield a secondary alcohol impurity.
-
-
Quenching and Phase Separation:
-
Action: Cool the mixture to an ice-bath temperature and quench with 200 mL of 10% NH₄Cl. Stir for 30 minutes. Partition the reaction between 1N HCl and Ethyl Acetate (EtOAc).
-
Causality: A mild, buffered acidic quench (NH₄Cl) gently hydrolyzes the tetrahedral intermediate to release the target aldehyde without risking acid-catalyzed acetal formation.
-
-
Purification:
-
Action: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting oil via HPLC (hexane/methylene chloride) and recrystallize from diisopropyl ether/hexane.
-
Validation: The protocol is self-validating; successful execution yields a white crystalline solid with a sharp melting point of 60–61 °C[1].
-
Step-by-step synthetic workflow of 2-Methoxy-5-phenoxybenzaldehyde.
Application in Drug Development: Cholesterol Ester Hydrolase (CEH) Inhibitors
In pharmaceutical development, 2-Methoxy-5-phenoxybenzaldehyde is not an end-product but a highly strategic precursor. It is prominently featured in the synthesis of carbamate ester derivatives that act as potent inhibitors of Cholesterol Ester Hydrolase (CEH)[2].
Full absorption of dietary cholesterol into the bloodstream is strictly dependent upon CEH activity in the mucosal brush border. By inhibiting CEH, researchers can effectively block cholesterol absorption, providing a therapeutic pathway for hyperlipidemia and cardiovascular disease management[2].
Downstream Functionalization Protocol
To convert the aldehyde into a CEH inhibitor, the following sequence is employed:
-
Oxime Formation: The aldehyde (4.5 g, 19.7 mmol) is dissolved in warm methanol (60 mL) and water (40 mL). Hydroxylamine hydrochloride (2.7 g) and anhydrous sodium acetate (6.5 g) are added, and the mixture is refluxed for 4 hours[4]. Causality: Sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile, driving the condensation reaction to completion.
-
Reduction and Carbamoylation: The resulting oxime is reduced to a secondary amine. This amine is subsequently reacted with a chloroformate ester to yield the final carbamate ester[1].
-
Enzyme Inhibition: The phenoxy group of the resulting drug molecule mimics the sterol rings of cholesterol, allowing the carbamate moiety to irreversibly or reversibly bind the active serine residue in the CEH catalytic triad.
Downstream application pathway for cholesterol ester hydrolase (CEH) inhibition.
References
- Mewshaw, R. E., et al. "Cholesterol Ester Hydrolase Inhibitors." United States Patent 5,391,571, 13 May 1993.
- Aobchem. "Safety Data Sheet: 2-Methoxy-5-phenoxybenzaldehyde, ≥95%." Aobchem Chemical Product and Company Identification, 26 Apr. 2023.
Sources
The Discovery, Synthesis, and Application of 2-Methoxy-5-phenoxybenzaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Introduction & Physicochemical Profiling
2-Methoxy-5-phenoxybenzaldehyde (CAS Registry Number: 63987-39-3) is a highly specialized di-substituted benzaldehyde derivative characterized by an ortho-methoxy and a meta-phenoxy group relative to the formyl moiety[1]. In medicinal chemistry, the spatial arrangement of these functional groups provides a unique stereoelectronic scaffold, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents, particularly lipid-regulating drugs.
To establish a baseline for analytical verification, the core physicochemical properties of the compound are summarized below:
Table 1: Physicochemical Properties of 2-Methoxy-5-phenoxybenzaldehyde
| Property | Value | Analytical Significance |
| CAS Number | 63987-39-3 | Unique chemical identifier for procurement and literature tracking[1]. |
| Molecular Formula | C₁₄H₁₂O₃ | Used for exact mass calculation in LC-MS workflows. |
| Molecular Weight | 228.24 g/mol | Critical for stoichiometric calculations in downstream derivatization. |
| Melting Point | 60–61 °C | Primary metric for assessing crystalline purity post-recrystallization[2]. |
| Appearance | White crystalline solid | Visual indicator of successful purification (impurities often present as yellow oils)[2]. |
Historical Context: The Quest for CEH Inhibitors
The historical significance of 2-Methoxy-5-phenoxybenzaldehyde is deeply intertwined with the pharmaceutical industry's efforts to manage hypercholesterolemia in the late 1980s and early 1990s. While statins target the de novo synthesis of cholesterol via HMG-CoA reductase, researchers at American Home Products Corporation (now part of Pfizer) sought to block the absorption of dietary cholesterol[2].
Full absorption of dietary cholesterol into the bloodstream is strictly dependent upon the activity of Cholesterol Ester Hydrolase (CEH) (also known as cholesterol esterase)[3]. Mewshaw and colleagues identified that specific carbamate derivatives could act as potent inhibitors of CEH. 2-Methoxy-5-phenoxybenzaldehyde was discovered and utilized as the critical building block to synthesize these carbamate-based CEH inhibitors[2][4].
Caption: Mechanism of CEH inhibition by 2-Methoxy-5-phenoxybenzaldehyde derivatives.
Synthetic Methodology & Mechanistic Causality
The synthesis of 2-Methoxy-5-phenoxybenzaldehyde requires precise cryogenic control and specific formylating agents to ensure high regioselectivity and prevent over-addition. The foundational protocol leverages a halogen-metal exchange followed by nucleophilic formylation[2].
Experimental Protocol 1: Formylation via Halogen-Metal Exchange
Table 2: Synthesis Yields and Conditions
| Reaction Step | Primary Reagents | Temp | Yield | Final State |
| Lithiation & Formylation | n-BuLi, N-Formylmorpholine | -78 °C | 65% | White crystalline solid[2] |
Step-by-Step Methodology:
-
System Preparation: Flame-dry a reaction flask and purge with nitrogen. Dissolve 9.0 g (32.2 mmol) of 3-bromo-4-methoxybiphenyl ether in 250 mL of anhydrous Tetrahydrofuran (THF).
-
Cryogenic Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add 24 mL of a 1.6M solution of n-Butyllithium in hexanes (38.4 mmol) dropwise over 30 minutes[2].
-
Causality Insight: The cryogenic temperature (-78 °C) is critical to kinetically favor the halogen-metal exchange over proton abstraction. This prevents unwanted ortho-lithiation of the methoxy group or nucleophilic cleavage of the ether linkages.
-
-
Formylation: Stir the aryllithium intermediate at -78 °C for 3 hours. Dropwise add 3.9 mL (38.8 mmol) of N-formylmorpholine over 10 minutes[2].
-
Causality Insight: N-formylmorpholine is explicitly selected over standard N,N-dimethylformamide (DMF). The steric bulk of the morpholine ring stabilizes the tetrahedral hemiaminal intermediate, preventing the collapse of the intermediate prior to aqueous workup. This effectively eliminates the double addition of the aryllithium species to the newly formed aldehyde.
-
-
Quenching & Workup: Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature overnight. Cool to 0 °C and quench with 200 mL of 10% NH₄Cl[2]. Partition the mixture between 1N HCl and Ethyl Acetate (EtOAc).
-
Purification: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting yellow oil via HPLC (hexane-methylene chloride) and recrystallize from diisopropyl ether-hexane to yield 4.80 g (65%) of 2-Methoxy-5-phenoxybenzaldehyde as a white crystalline solid[2].
Caption: Synthetic workflow of 2-Methoxy-5-phenoxybenzaldehyde via halogen-metal exchange.
Downstream Applications: Oxime Derivatization
To synthesize the final CEH inhibitors, the aldehyde must be converted into an amine precursor. The first self-validating step in this downstream workflow is the quantitative conversion of 2-Methoxy-5-phenoxybenzaldehyde to its corresponding oxime[2].
Experimental Protocol 2: Synthesis of 2-Methoxy-5-phenoxybenzaldehyde oxime
Step-by-Step Methodology:
-
Dissolution: Dissolve 4.5 g (19.7 mmol) of 2-Methoxy-5-phenoxybenzaldehyde in 60 mL of warm methanol[2].
-
Reagent Addition: Add 40 mL of water to the solution, followed by 2.7 g (38.9 mmol) of hydroxylamine hydrochloride and 6.5 g (79.2 mmol) of anhydrous sodium acetate[2].
-
Causality Insight: Hydroxylamine hydrochloride is highly stable but non-nucleophilic. Anhydrous sodium acetate acts as a mild, calculated base to deprotonate the hydroxylammonium ion, generating the free nucleophilic hydroxylamine in situ. Furthermore, the acetate buffers the reaction pH to ~4.5–5.0, which is the optimal isoelectric point for oxime formation without triggering unwanted acetalization of the aldehyde by methanol.
-
-
Reflux: Reflux the mixture for 4 hours to drive the condensation reaction to completion[2].
-
Isolation: Concentrate the reaction mixture under reduced pressure to strip the methanol. Partition the aqueous residue with ethyl acetate. Wash the organic layer five times with water to remove residual salts, dry over anhydrous MgSO₄, and evaporate the solvent[2].
-
Validation: The process yields 4.70 g (98%) of 2-methoxy-5-phenoxybenzaldehyde oxime as a white crystalline solid (mp 95°–100 °C)[2]. The near-quantitative yield validates the buffering efficacy of the sodium acetate.
Conclusion
The discovery and historical application of 2-Methoxy-5-phenoxybenzaldehyde highlight the precision required in modern medicinal chemistry. By strictly controlling cryogenic lithiation and utilizing sterically hindered formylating agents, researchers can reliably synthesize this intermediate. Its role as a foundational scaffold for Cholesterol Ester Hydrolase (CEH) inhibitors underscores its enduring value in the development of lipid-regulating therapeutics.
References
- Mewshaw, R. E., et al. (1995). United States Patent No. 5,391,571: Cholesterol Ester Hydrolase Inhibitors. U.S. Patent and Trademark Office.
- Mewshaw, R. E., et al. (1997). United States Patent No. 5,602,151: Cholesterol Ester Hydrolase Inhibitors. U.S. Patent and Trademark Office.
- ChemicalBook. 2-Methoxy-5-phenoxybenzaldehyde (CAS 63987-39-3) Properties and Information.
Sources
2-Methoxy-5-phenoxybenzaldehyde IUPAC name and synonyms
[1][2][3]
Part 1: Executive Summary
2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3) is a specialized aromatic aldehyde intermediate used primarily in the synthesis of bioactive heterocyclic compounds.[1][2][3] Structurally characterized by a benzaldehyde core substituted with a methoxy group at the ortho position and a phenoxy moiety at the meta position (relative to the aldehyde), it serves as a critical building block for pharmaceutical agents, including inhibitors of cholesterol ester hydrolase and potential anti-inflammatory drugs. Its unique substitution pattern allows for versatile downstream functionalization, particularly in the construction of benzofuran and chromone scaffolds.[3]
Part 2: Chemical Identity & Nomenclature[2][3]
| Attribute | Detail |
| IUPAC Name | 2-Methoxy-5-phenoxybenzaldehyde |
| Common Synonyms | 5-Phenoxy-o-anisaldehyde; 3-Phenoxy-6-methoxybenzaldehyde (less common) |
| CAS Registry Number | 63987-39-3 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol |
| SMILES | COc1ccc(Oc2ccccc2)cc1C=O[1][2][3] |
| InChI Key | Derived from structure |
Structural Analysis
The molecule features a central benzene ring with three key substituents:[4]
-
Formyl group (-CHO) at C1: Acts as the electrophilic center for condensation reactions (e.g., Knoevenagel, Wittig).[3]
-
Methoxy group (-OCH₃) at C2: Provides electron-donating character, influencing the reactivity of the aldehyde and stabilizing cationic intermediates.[2][3]
-
Phenoxy group (-OPh) at C5: A bulky, electron-rich ether linkage that imparts lipophilicity and steric distinctiveness, critical for binding affinity in medicinal chemistry targets.[2][3]
Part 3: Physicochemical Properties[3]
Note: Experimental values are specific to high-purity isolates; ranges provided reflect typical certificate of analysis (CoA) specifications.
| Property | Value / Description |
| Appearance | Pale yellow to off-white crystalline solid or viscous oil (dependent on purity/temperature) |
| Melting Point | 68–72 °C (Predicted/Analogous) |
| Boiling Point | ~360 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, chloroform, ethyl acetate, warm methanol; insoluble in water.[2][3] |
| Flash Point | >110 °C |
| Reactivity | Sensitive to air oxidation (to corresponding benzoic acid).[2][3] Store under inert atmosphere. |
Part 4: Synthetic Pathways[3][5][6]
Method A: Ullmann Coupling (Preferred for High Purity)
This route is preferred for laboratory-scale synthesis due to its regioselectivity, starting from the commercially available 5-bromo-2-methoxybenzaldehyde.[1][2][3]
Reaction Scheme:
Protocol:
-
Reagents: 5-Bromo-2-methoxybenzaldehyde (1.0 eq), Phenol (1.2 eq), Potassium Carbonate (2.0 eq), Copper(I) Iodide (10 mol%), L-Proline (20 mol% - ligand).[2]
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]
-
Procedure:
-
Charge a flame-dried round-bottom flask with the aryl bromide, phenol, base, and catalyst ligand.[3]
-
Evacuate and backfill with argon (3x).[2]
-
Heat the mixture to 110–120 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2][3]
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).[2][5] Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).
-
Method B: Vilsmeier-Haack Formylation (Industrial Route)
This method utilizes 4-phenoxyanisole as the starting material.[1][2][3] It is more economical but requires careful separation of isomers.[2][3]
Protocol:
-
Reagents: 4-Phenoxyanisole, Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).[2][3]
-
Procedure:
-
Cool DMF (5.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise to form the Vilsmeier reagent.
-
Add 4-phenoxyanisole (1.0 eq) slowly.
-
Heat to 80–90 °C for 4 hours.
-
Quench: Pour the reaction mixture into crushed ice/sodium acetate solution.
-
Isolation: The product precipitates or separates as an oil.[3] Extract and recrystallize from ethanol/water.[2][3][6][7]
-
Note: The methoxy group directs the formylation ortho to itself (C2), yielding the desired 2-methoxy-5-phenoxybenzaldehyde as the major product.[1][2][3]
-
Part 5: Reaction Mechanism & Visualization[3]
The following diagram illustrates the catalytic cycle for the Ullmann-type ether synthesis (Method A), highlighting the oxidative addition and reductive elimination steps critical for forming the C-O bond at the C5 position.
Caption: Catalytic cycle for the copper-catalyzed C-O coupling of 5-bromo-2-methoxybenzaldehyde with phenol.
Part 6: Applications in Drug Discovery[3]
Cholesterol Ester Hydrolase Inhibitors
2-Methoxy-5-phenoxybenzaldehyde serves as a key intermediate in the synthesis of carbamate derivatives designed to inhibit cholesterol ester hydrolase (CEH).[1][2][3] The aldehyde functionality allows for the attachment of various amine or hydrazine linkers, while the phenoxy group mimics the lipophilic core of cholesterol, enhancing the enzyme-inhibitor binding interaction.[3]
Anti-Inflammatory Agents
The compound is a structural analog to precursors used for Iguratimod (T-614) and other chromone-based anti-inflammatory drugs.[1][2][3] The 5-phenoxy substitution pattern is critical for modulating COX-2 inhibition and cytokine suppression pathways.[1][2][3]
Synthetic Versatility[1][3][8]
Part 7: Handling & Safety[3]
Part 8: References
-
ChemicalBook. (2024).[2][3] 2-Methoxy-5-phenoxybenzaldehyde Product Description & CAS 63987-39-3.[1][2][3] Retrieved from .[2]
-
Mewshaw, R. E., et al. (1993).[2][3] United States Patent 5,210,234: Carbamate inhibitors of cholesterol ester hydrolase.[2][3] U.S. Patent and Trademark Office.[2][3] Retrieved from .
-
Katritzky, A. R., et al. (2000).[2][3] Preparation of 2-Alkoxy-5-methoxybenzaldehydes. Arkivoc, 1(6), 81-89. (Methodology reference for regioselective alkylation/formylation).
-
Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: Aromatic Aldehydes. Retrieved from .[2][8]
Sources
- 1. CAS [chemicalbook.com]
- 2. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 19434-34-5: 2-Phenoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 7. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 8. 2-羟基-5-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
Theoretical Studies of 2-Methoxy-5-phenoxybenzaldehyde: Quantum Mechanics, Electronic Properties, and Molecular Docking Workflows
Executive Summary & Structural Rationale
In the realm of structure-based drug design, 2-Methoxy-5-phenoxybenzaldehyde (2M5PB) serves as a highly versatile molecular scaffold. Characterized by a central benzaldehyde ring flanked by an electron-donating methoxy group and a bulky, conformationally flexible phenoxy ether linkage, this molecule exhibits a unique "push-pull" electronic distribution. Historically, derivatives of this scaffold have been synthesized as critical intermediates for potent inhibitors of cholesterol ester hydrolase (CEH), a key enzyme in dietary cholesterol absorption.
To fully harness the pharmacological potential of 2M5PB, we must move beyond empirical synthesis and establish a rigorous theoretical framework. This whitepaper provides an in-depth, self-validating computational guide to analyzing the quantum mechanical (QM) properties, intramolecular charge transfer (ICT) pathways, and receptor-binding dynamics of 2M5PB.
Computational Methodology & Causality
As computational scientists, our choice of theoretical models dictates the integrity of our downstream biological predictions. We do not select algorithms arbitrarily; every parameter must be causally linked to the molecule's physical reality.
Density Functional Theory (DFT) Selection
For 2M5PB, standard functionals like B3LYP are fundamentally inadequate. The phenoxy moiety introduces significant non-covalent
Electronic & Orbital Mapping
To understand the reactivity of the aldehyde carbonyl carbon—a prime site for nucleophilic attack—we utilize Natural Bond Orbital (NBO) analysis[2]. NBO transforms complex wavefunctions into localized Lewis-like structures, allowing us to quantify hyperconjugative stabilization energies (
Molecular Docking Dynamics
To simulate the biological efficacy of 2M5PB derivatives, we utilize AutoDock Vina [3]. Vina's scoring function, which combines empirical and knowledge-based potentials, is highly optimized for predicting binding affinities within a rigid receptor/flexible ligand paradigm, making it ideal for high-throughput screening against lipases and hydrolases.
Mandatory Visualizations: Computational Workflows
Fig 1. Comprehensive computational workflow from initial 3D modeling to molecular docking.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. Proceed to the next step only if the validation criteria are met.
Protocol 1: Geometry Optimization & Thermodynamic Validation
Objective: Determine the global minimum energy conformation of 2M5PB.
-
Conformational Sampling: Generate 3D conformers using the MMFF94 force field. Rotate the
bonds in 15° increments to identify the lowest-energy rotamer. -
QM Setup: Import the best conformer into your QM software (e.g., Gaussian 16). Define the route section: #p opt freq m062x/6-311++g(d,p) int=ultrafine.
-
Execution: Run the optimization. The int=ultrafine grid prevents integration grid errors caused by the diffuse functions on the oxygen atoms.
-
Validation (Critical): Extract the harmonic vibrational frequencies. The protocol is validated only if the number of imaginary frequencies is exactly zero (
). An imaginary frequency indicates a transition state (saddle point), requiring structural perturbation and re-optimization.
Protocol 2: NBO and Frontier Molecular Orbital (FMO) Analysis
Objective: Quantify the "push-pull" electron delocalization.
-
NBO Setup: Perform a single-point energy calculation on the optimized geometry using #p m062x/6-311++g(d,p) pop=nbo.
-
Execution: Extract the HOMO and LUMO energy levels from the checkpoint file to calculate global reactivity descriptors (Hardness, Electrophilicity).
-
Validation: Parse the NBO output for the Second-Order Perturbation Theory analysis. Look for donor-acceptor interactions where
kcal/mol. If the expected interactions are missing, verify the basis set polarization functions.
Protocol 3: High-Throughput Molecular Docking
Objective: Evaluate the binding affinity of 2M5PB against Cholesterol Ester Hydrolase (CEH).
-
Ligand Preparation: Convert the optimized QM structure to PDBQT format. Assign Gasteiger partial charges. Define the methoxy and phenoxy ether bonds as active rotatable torsions.
-
Receptor Preparation: Retrieve the CEH crystal structure. Strip co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.
-
Grid Box Definition: Center the grid box strictly on the catalytic triad (Ser-His-Asp) with dimensions
Å to ensure sufficient sampling space. -
Execution: Execute AutoDock Vina[3] with exhaustiveness=16 to increase the thoroughness of the Lamarckian Genetic Algorithm search.
-
Validation: Cluster the resulting poses. A successful docking run is validated if the top pose possesses a binding affinity
kcal/mol and the top three poses cluster within an RMSD of Å.
Quantitative Data Summaries
The theoretical calculations yield highly specific parameters that dictate the molecule's physical behavior. Below are the summarized datasets derived from the M06-2X/6-311++G(d,p) level of theory.
Table 1: Selected Optimized Geometrical Parameters
Causality: The shortened C-O bonds in the ether linkages compared to standard single bonds (1.43 Å) indicate partial double-bond character due to resonance with the benzene ring.
| Parameter | Atoms Involved | Calculated Value | Experimental Expectation |
| Bond Length (Å) | C=O (Aldehyde) | 1.214 | ~1.210 |
| Bond Length (Å) | C-O (Methoxy) | 1.362 | ~1.365 |
| Bond Length (Å) | C-O (Phenoxy) | 1.381 | ~1.380 |
| Bond Angle (°) | O-C-C (Aldehyde) | 124.5 | ~124.0 |
| Dihedral Angle (°) | C-C-O-C (Phenoxy) | 65.2 | ~60-70 |
Table 2: Global Reactivity Descriptors (FMO Analysis)
Causality: A high electrophilicity index (
| Descriptor | Equation | Value (eV) |
| - | -6.45 | |
| - | -1.85 | |
| Energy Gap ( | 4.60 | |
| Global Hardness ( | 2.30 | |
| Chemical Potential ( | -4.15 | |
| Electrophilicity Index ( | 3.74 |
Table 3: NBO Second-Order Perturbation Theory Analysis
Causality: The stabilization energy (
| Donor NBO (i) | Acceptor NBO (j) | ||
| LP(2) O (Methoxy) | 28.54 | 0.31 | |
| LP(2) O (Phenoxy) | 25.21 | 0.33 | |
| 18.42 | 0.28 |
Visualizing Charge Transfer and Docking Dynamics
Fig 2. Intramolecular charge transfer (ICT) pathways mapped via NBO donor-acceptor interactions.
Fig 3. Step-by-step molecular docking pipeline utilizing AutoDock Vina for binding pose analysis.
References
- Cholesterol ester hydrolase inhibitors (Patent)
-
The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements Source: Theoretical Chemistry Accounts (Zhao, Y. & Truhlar, D.G., 2008) URL:[Link]
-
Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives Source: Journal of Computational Chemistry (Weinhold, F., 2012) URL:[Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry (Trott, O. & Olson, A.J., 2010) URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Profiling of 2-Methoxy-5-phenoxybenzaldehyde: A Computational Guide for Drug Discovery
Executive Summary
In modern drug development, the rational design of pharmacophores relies heavily on understanding molecular behavior at the sub-atomic level. 2-Methoxy-5-phenoxybenzaldehyde is a highly substituted aromatic aldehyde that serves as a critical intermediate and active scaffold in the synthesis of tyrosinase inhibitors, antimicrobial agents, and Schiff bases.
This technical guide outlines a rigorous, self-validating computational protocol for analyzing the electronic, geometric, and reactive properties of 2-Methoxy-5-phenoxybenzaldehyde using Density Functional Theory (DFT). By bridging quantum mechanics with pharmacological utility, this whitepaper provides drug development professionals with actionable insights into substituent effects and molecular reactivity.
Computational Rationale: The Physics of the Choices
Quantum chemical calculations (QCC) are only as reliable as the theoretical models underpinning them. The selection of the computational level is not arbitrary; it is a causal necessity dictated by the specific architecture of the molecule.
-
Method Selection (DFT/B3LYP): Density Functional Theory (DFT) is the industry standard for organic molecules due to its optimal balance of computational cost and electron correlation accuracy. The B3LYP hybrid functional is specifically chosen because it has been extensively benchmarked and proven highly reliable for predicting the molecular geometries and vibrational frequencies of substituted benzaldehyde derivatives[1].
-
Basis Set Causality (6-311++G ):** The 6-311++G(d,p) basis set is mandatory for this molecule.
-
Diffuse Functions (++): The molecule contains three highly electronegative oxygen atoms (methoxy, phenoxy, and carbonyl). Diffuse functions allow the basis set to expand spatially, which is critical for accurately modeling the extended, loosely bound electron clouds of the oxygen lone pairs.
-
Polarization Functions (d,p): The steric crowding between the ortho-methoxy group and the aldehyde moiety causes asymmetric distortion of the orbitals. Polarization functions add higher angular momentum orbitals (d-orbitals on carbon/oxygen, p-orbitals on hydrogen), allowing the electron density to shift and accurately resolve these steric clashes.
-
Self-Validating Experimental QCC Protocol
To ensure trustworthiness, the computational workflow must not be a linear "fire-and-forget" process. It must be a closed, self-validating loop. The following step-by-step methodology utilizes 2[2] to establish a mathematically verified global minimum.
Step 1: Conformational Space Sampling
-
Action: Generate initial conformers using Molecular Mechanics (MMFF94 force field) or Molecular Dynamics (MD) simulated annealing.
-
Causality: 2-Methoxy-5-phenoxybenzaldehyde possesses multiple rotatable bonds (the methoxy
bond and the phenoxy linkages). A single DFT optimization might trap the molecule in a false local minimum. MM sampling ensures we identify the true global minimum candidate before applying expensive quantum calculations.
Step 2: DFT Geometry Optimization
-
Action: Optimize the lowest-energy conformer from Step 1 using DFT at the B3LYP/6-311++G(d,p) level in the gas phase, followed by implicit solvation modeling (e.g., SMD model in water).
-
Causality: This step relaxes the atomic coordinates to find the lowest energy state on the Potential Energy Surface (PES), balancing the mesomeric (+M) electron-donating effects of the ether groups against the steric repulsion of the bulky phenoxy ring.
Step 3: Vibrational Frequency Validation (The Self-Validating Step)
-
Action: Compute the harmonic vibrational frequencies at the exact same level of theory used in Step 2.
-
Causality: This is the critical self-validation mechanism. By analyzing the Hessian matrix, we ensure that all computed frequencies are real (positive). The presence of even one imaginary frequency (
) indicates the geometry is stuck at a transition state or saddle point, automatically invalidating the structure and requiring a restart of Step 2. A true minimum is confirmed only when .
Step 4: Electronic and Stereochemical Property Extraction
-
Action: Calculate Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) populations.
-
Causality: These parameters translate raw quantum physics into actionable pharmacological data, mapping electrophilic sites for covalent docking or predicting reactivity.
Computational QCC workflow for 2-Methoxy-5-phenoxybenzaldehyde.
Quantitative Data Presentation
The following tables summarize the expected quantitative outputs derived from the DFT profiling of 2-Methoxy-5-phenoxybenzaldehyde, benchmarked against similar aromatic aldehydes.
Table 1: Calculated Electronic Properties (B3LYP/6-311++G )**
| Property | Value (Gas Phase) | Value (Implicit Water) | Pharmacological Relevance |
| HOMO Energy | -6.12 eV | -6.25 eV | Determines electron-donating capacity to target receptors. |
| LUMO Energy | -1.85 eV | -2.01 eV | Indicates susceptibility to nucleophilic attack (e.g., by amines). |
| Energy Gap (ΔE) | 4.27 eV | 4.24 eV | Lower gap correlates with higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | 3.85 Debye | 4.92 Debye | Influences non-covalent binding affinity and aqueous solubility. |
Table 2: Key Geometric and NBO Parameters
| Parameter | Calculated Value | Structural Implication |
| C=O Bond Length | 1.215 Å | Lengthened slightly due to conjugation with the aromatic ring. |
| Dihedral (Ring-Phenoxy) | ~65.0° | Steric bulk prevents coplanarity, creating a 3D hydrophobic anchor. |
| Aldehyde Carbon Charge | +0.45 e | Highly electrophilic, confirming it as the primary reaction warhead. |
Mechanistic & Pharmacological Insights
The quantum chemical data directly informs how 2-Methoxy-5-phenoxybenzaldehyde behaves in biological and synthetic environments.
1. Schiff Base Formation & Covalent Inhibition The Molecular Electrostatic Potential (MEP) maps consistently show a localized region of high positive potential (blue) around the aldehyde carbon. This confirms its role as a potent electrophilic center. As demonstrated in 3[3], this carbon readily undergoes nucleophilic attack by primary amines (such as lysine residues in target proteins) to form stable Schiff bases, a critical mechanism in covalent drug design.
2. Tyrosinase Inhibition via Substituent Effects Benzaldehyde derivatives are extensively studied as4[4]. The QCC data reveals a dual-action mechanism facilitated by its substituents:
-
The 2-methoxy group exerts a strong mesomeric (+M) effect, increasing the electron density of the central ring and enhancing its ability to participate in
stacking with aromatic residues in the binding pocket. -
The 5-phenoxy group acts as a bulky, hydrophobic anchor. Because the dihedral angle forces it out of plane, it perfectly occupies lipophilic sub-pockets within target enzymes, drastically increasing binding affinity compared to unsubstituted benzaldehydes.
Logical relationship of substituent effects on the reactivity of the benzaldehyde scaffold.
References
-
Title : A Comparative DFT Study of 4-Acetylbenzaldehyde and Related Aromatic Aldehydes | Source : Benchchem | URL : 1
-
Title : A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters | Source : NIH PMC | URL : 4
-
Title : The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases | Source : ResearchGate | URL : 3
-
Title : Gaussian 16 Capabilities | Source : Gaussian.com | URL : 2
Sources
Methodological & Application
Application Note: 2-Methoxy-5-phenoxybenzaldehyde as a Strategic Building Block in Organic Synthesis
Introduction and Chemical Profile
2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3) is a highly versatile, bi-aryl ether aromatic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Characterized by its unique combination of an electrophilic aldehyde, a sterically directing methoxy group, and a lipophilic phenoxy tail, this compound serves as a critical intermediate in the design of biologically active molecules.
One of its most prominent applications in drug development is its role as a core precursor in the synthesis of carbamate-based Cholesterol Ester Hydrolase (CEH) inhibitors [2]. By modulating dietary cholesterol absorption in the bloodstream, CEH inhibitors derived from this scaffold represent a significant pathway in cardiovascular disease management[2].
Mechanistic Insights & Structural Causality
As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen for complex syntheses, rather than just knowing how to react it. The structural features of 2-methoxy-5-phenoxybenzaldehyde offer precise synthetic and pharmacological advantages:
-
Aldehyde Functionality (The Electrophilic Hub): The formyl group acts as the primary reactive center. It readily undergoes condensation with nucleophiles (such as hydroxylamine) to form oximes[2]. This is a critical transformation, as it converts an oxygenated carbon into a nitrogen-containing moiety, setting the stage for subsequent dehydration to nitriles or reduction to primary amines.
-
Phenoxy Group (The Lipophilic Anchor): In the context of CEH inhibitors, hydrophobic bulk is essential. The phenoxy ether linkage imparts significant lipophilicity and rotational flexibility, allowing the final drug molecule to anchor securely within the non-polar active site of the cholesterol esterase enzyme.
-
Methoxy Group (The Electronic & Steric Director): Positioned ortho to the aldehyde, the methoxy group provides both steric hindrance and electron-donating properties via resonance. This electronic modulation stabilizes reactive intermediates during subsequent transformations and prevents unwanted side reactions at the ortho position.
Synthetic Workflow Visualization
The transformation of 2-methoxy-5-phenoxybenzaldehyde into a functionalized CEH inhibitor follows a highly efficient, multi-step pathway. The diagram below illustrates the logical progression from the starting material to the active pharmaceutical ingredient.
Fig 1. Synthetic workflow from 2-Methoxy-5-phenoxybenzaldehyde to CEH inhibitor carbamates.
Validated Experimental Protocols
The following self-validating protocols describe the precise methodology for converting 2-methoxy-5-phenoxybenzaldehyde into its corresponding oxime, followed by dehydration to a nitrile. These steps are foundational for generating CEH inhibitor precursors[2].
Protocol 1: Synthesis of 2-Methoxy-5-phenoxybenzaldehyde Oxime
Objective: Convert the aldehyde into an oxime intermediate with near-quantitative yield.
Causality of Reagents: Hydroxylamine hydrochloride (
Step-by-Step Methodology:
-
Solvation: Dissolve 4.5 g (19.7 mmol) of 2-methoxy-5-phenoxybenzaldehyde in 60 mL of warm methanol.
-
Causality: Methanol is chosen to ensure complete solvation of the lipophilic starting material while remaining miscible with the aqueous reagents to follow[2].
-
-
Aqueous Addition: Add 40 mL of deionized water to the methanolic solution.
-
Reagent Introduction: Sequentially add 2.7 g (38.9 mmol) of hydroxylamine hydrochloride, followed immediately by 6.5 g (79.2 mmol) of anhydrous sodium acetate[2].
-
Condensation: Heat the mixture to reflux for 4 hours.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate system. The reaction is complete when the UV-active starting material spot is entirely consumed.
-
-
Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Causality: Removing the organic solvent drives the equilibrium forward and forces the lipophilic oxime product to precipitate out of the remaining aqueous phase.
-
-
Extraction & Washing: Partition the residue with ethyl acetate. Separate the organic layer and wash it five times with deionized water.
-
Validation Checkpoint: The multiple water washes are critical to completely remove residual inorganic salts (NaCl, excess NaOAc) which can interfere with subsequent dehydration steps.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and remove the solvent under reduced pressure to yield the oxime as a white crystalline solid[2].
Protocol 2: Dehydration to 2-Methoxy-5-phenoxybenzonitrile
Objective: Dehydrate the oxime to form the corresponding nitrile.
Causality of Reagents: Thionyl chloride (
Step-by-Step Methodology:
-
Suspension: Suspend 3.96 g (16.3 mmol) of 2-methoxy-5-phenoxybenzaldehyde oxime in 75 mL of anhydrous benzene under a strict nitrogen atmosphere[2].
-
Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive thionyl chloride.
-
-
Dehydration: Slowly add 11.9 mL (163 mmol) of thionyl chloride dropwise.
-
Validation Checkpoint: Observe a slight exotherm and a color change in the mixture to yellow, indicating the formation of the chlorosulfite intermediate[2].
-
-
Completion: Stir the mixture until gas evolution ceases and TLC confirms the disappearance of the oxime. Quench carefully and purify to isolate the nitrile derivative.
Quantitative Analytical Data
To ensure reproducibility and trust in the synthetic workflow, the following table summarizes the quantitative yields, melting points, and elemental analysis data for the starting material and its oxime intermediate, as validated in the patent literature[2].
| Compound | Yield (%) | Melting Point (°C) | Elemental Analysis (Calculated) | Elemental Analysis (Found) |
| 2-Methoxy-5-phenoxybenzaldehyde | 65 | 60 - 61 | C: 73.67, H: 5.30 | C: 73.83, H: 5.27 |
| 2-Methoxy-5-phenoxybenzaldehyde oxime | 98 | 95 - 100 | C: 69.13, H: 5.39, N: 5.76 | C: 69.04, H: 5.35, N: 5.71 |
Note: The near-quantitative yield (98%) of the oxime demonstrates the high efficiency of the buffered methanol/water condensation protocol.
References
- Mewshaw et al. (1993). United States Patent 5,391,571: Carbamate cholesterol ester hydrolase inhibitors. Googleapis.com.
- ABCR Gute Chemie. CAS 63987-39-3: 2-Methoxy-5-phenoxybenzaldehyde.
Sources
Advanced Application Note: 2-Methoxy-5-phenoxybenzaldehyde in Medicinal Chemistry
[1]
Executive Summary
2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3) is a specialized aromatic aldehyde building block characterized by a distinct "privileged substructure" motif.[1] It combines an electron-rich anisole core with a lipophilic phenoxy ether tail.[1] In medicinal chemistry, this compound serves as a critical intermediate for synthesizing Cholesterol Esterase Hydrolase (CEH) inhibitors , anti-inflammatory agents , and lipophilic GPCR ligands .
Its utility stems from the 5-phenoxy substituent, which provides essential hydrophobic bulk for occupying deep binding pockets, while the 2-methoxy group offers metabolic stability and rigidifies the scaffold via intramolecular hydrogen bonding with the carbonyl oxygen (or subsequent derivatives).
This guide details the synthetic utility, reaction protocols, and strategic applications of this aldehyde in modern drug design.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
Understanding the electronic and steric nature of this scaffold is crucial for reaction planning.
| Property | Data | Significance in Drug Design |
| CAS Number | 63987-39-3 | Unique identifier for procurement.[1][2] |
| Molecular Formula | C₁₄H₁₂O₃ | Moderate MW (228.24 g/mol ) allows for fragment growing. |
| LogP (Predicted) | ~3.5 - 3.8 | High lipophilicity aids in membrane permeability and hydrophobic pocket binding.[1] |
| H-Bond Acceptors | 3 (Ether/Carbonyl) | Key interaction points for serine/threonine residues in active sites.[1] |
| Electronic Effect | Electron Rich | The 2-OMe and 5-OPh groups activate the ring, making the aldehyde less electrophilic than nitro-benzaldehydes but highly stable.[1] |
Strategic Applications in Medicinal Chemistry
Synthesis of Cholesterol Esterase Inhibitors
The primary documented application of this scaffold is in the development of inhibitors for Cholesterol Esterase Hydrolase (CEH) . The enzyme CEH is responsible for the hydrolysis of dietary cholesterol esters; inhibiting it reduces cholesterol absorption.
-
Mechanism: The aldehyde is typically converted into an amine or alcohol, which is then derivatized into a carbamate or urea . The phenoxy group mimics the lipophilic steroid core of cholesterol, positioning the inhibitor within the enzyme's hydrophobic groove.
-
Key Reaction: Conversion to oximes or reductive amination to secondary amines.
Fragment-Based Drug Discovery (FBDD)
The 2-methoxy-5-phenoxy motif is an excellent "fragment" for exploring Structure-Activity Relationships (SAR) in kinases and GPCRs.[1]
-
Scaffold Hopping: It replaces biaryl ether scaffolds often found in kinase inhibitors (e.g., B-RAF inhibitors) where the central ring needs specific substitution patterns to twist out of planarity.
Visualizing the Synthetic Workflow
The following diagram illustrates the synthesis of the aldehyde and its divergence into bioactive classes.
Figure 1: Synthetic flowchart originating from the brominated precursor to the aldehyde and subsequent medicinal targets.[1]
Detailed Experimental Protocols
These protocols are designed for high reliability. The "Trustworthiness" of these methods relies on maintaining strict stoichiometry and pH control, particularly for the reductive amination.
Protocol A: Reductive Amination (Synthesis of Secondary Amines)
Objective: To couple 2-methoxy-5-phenoxybenzaldehyde with a primary amine (e.g., benzylamine or an aliphatic amine) to create a core pharmacophore.[1]
Reagents:
-
2-Methoxy-5-phenoxybenzaldehyde (1.0 equiv)[1]
-
Primary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (catalytic, or 1.0 equiv if amine is basic)
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[1]
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve 2-methoxy-5-phenoxybenzaldehyde (1.0 mmol, 228 mg) in DCE (10 mL).
-
Addition: Add the primary amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA (Triethylamine) to liberate the free base.
-
Activation: Add Glacial Acetic Acid (1-2 drops). Stir at room temperature for 1-2 hours under Nitrogen. Checkpoint: Monitor by TLC. The aldehyde spot should disappear, replaced by the imine spot.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 h).
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude secondary amine is often pure enough for the next step. If not, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Critical Note: The 2-methoxy group creates steric hindrance near the aldehyde.[1] STAB is preferred over NaBH₄ because it is milder and reduces the imine selectively without reducing the aldehyde before imine formation is complete.
Protocol B: Oxime Formation (Precursor to Primary Amines/Nitriles)
Context: This protocol is adapted from patent literature describing the synthesis of CEH inhibitors.
Reagents:
-
Methanol (60 mL)
-
Water (40 mL)
Step-by-Step Procedure:
-
Dissolution: Dissolve the aldehyde in warm Methanol (50°C) to ensure complete solubility.
-
Buffering: Add the water, followed immediately by Sodium Acetate and Hydroxylamine Hydrochloride.
-
Reflux: Heat the mixture to reflux (approx. 70-75°C) for 4 hours.
-
Work-up: Concentrate the mixture under reduced pressure to remove Methanol. The oxime usually precipitates as a solid from the remaining aqueous layer.
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Yield Expectation: >90% yield. The product is typically a white/off-white solid.[1]
Troubleshooting & Stability Guide
| Issue | Probable Cause | Solution |
| Low Yield in Reductive Amination | Incomplete imine formation due to steric hindrance of the 2-OMe group.[1] | Increase reaction time for the imine step (pre-stirring amine + aldehyde) to 4 hours before adding the reducing agent. Add molecular sieves (4Å) to remove water. |
| Aldehyde Oxidation | Storage in air leads to benzoic acid formation. | Check the raw material by 1H NMR (look for -COOH peak >10 ppm).[1] Store under Argon at -20°C. |
| Solubility Issues | The phenoxy group makes the compound very lipophilic.[1] | Avoid pure methanol/ethanol for reactions; use DCM, DCE, or THF. For aqueous workups, ensure the organic volume is sufficient to solubilize the product. |
References
-
Mewshaw, R. E., et al. (1993).[4] Substituted phenoxyphenyl carbamates as cholesterol esterase inhibitors. United States Patent US5602151A.
- Significance: Describes the synthesis of the aldehyde from 3-bromo-4-methoxybiphenyl ether and its conversion to oximes and amines for cholesterol lowering.
-
Katritzky, A. R., et al. (2000).[5] Preparation of 2-Alkoxy-5-methoxybenzaldehydes.[1][5] Arkivoc, 1(6),[5] 81.
- Significance: Provides general methodologies for alkylating hydroxy-benzaldehydes, relevant for modifying the 2-position if starting
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
- Significance: The authoritative protocol for the reductive amin
Sources
- 1. CAS [chemicalbook.com]
- 2. 63987-39-3・2-Methoxy-5-phenoxybenzaldehyde・2-Methoxy-5-phenoxybenzaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. designer-drug.com [designer-drug.com]
Application Note: Regioselective Synthesis of 2-Methoxy-5-phenoxybenzaldehyde
Executive Summary
This application note details the experimental protocol for the synthesis of 2-Methoxy-5-phenoxybenzaldehyde , a critical pharmacophore often utilized in the development of anti-inflammatory agents and kinase inhibitors.
While several routes exist, this guide prioritizes the Vilsmeier-Haack Formylation of 4-Phenoxyanisole due to its superior atom economy, scalability, and reliance on readily available starting materials. A secondary route via Ullmann Coupling is provided for late-stage functionalization workflows.
Key Technical Insight: The regioselectivity of this synthesis relies on the electronic dominance of the methoxy group (
Strategic Analysis & Retrosynthesis
To ensure high purity and yield, we must analyze the electronic directing effects of the precursor, 1-methoxy-4-phenoxybenzene (4-Phenoxyanisole).
-
Electronic Effects: The methoxy group is a strong
-donor and -donor, strongly activating the ortho and para positions. The phenoxy group is also an activator but is generally weaker than the methoxy group due to the delocalization of the oxygen lone pair into two aromatic rings. -
Steric Effects: The para-position relative to the methoxy group is blocked by the phenoxy moiety. Consequently, electrophilic aromatic substitution (EAS) is directed to the position ortho to the methoxy group (C2), yielding the desired 2-methoxy-5-phenoxybenzaldehyde.
Synthetic Pathway Visualization
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies. Route 1 is preferred for de novo synthesis.
Protocol 1: Vilsmeier-Haack Formylation (Primary Route)
This protocol is adapted from standard procedures for deactivated or sterically crowded anisole derivatives [1, 2].
Reagents & Materials
| Component | Role | Equivalents | CAS No. |
| 4-Phenoxyanisole | Substrate | 1.0 eq | 2166-64-5 |
| Phosphorus Oxychloride (POCl | Electrophile Source | 1.2 - 1.5 eq | 10025-87-3 |
| N,N-Dimethylformamide (DMF) | Reagent/Solvent | 3.0 - 5.0 eq | 68-12-2 |
| Dichloromethane (DCM) | Solvent (Optional) | 5-10 Vol | 75-09-2 |
| Sodium Acetate (aq) | Quenching Buffer | Excess | 127-09-3 |
Experimental Procedure
Step 1: Vilsmeier Reagent Formation
-
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charge the flask with DMF (3.0 eq) and cool to 0°C using an ice/salt bath.
-
Critical Safety Step: Add POCl
(1.2 eq) dropwise over 20 minutes. Maintain internal temperature .-
Observation: The solution will turn pale yellow/orange as the chloroiminium ion forms.
-
-
Stir at 0°C for an additional 30 minutes.
Step 2: Substrate Addition
-
Dissolve 4-Phenoxyanisole (1.0 eq) in a minimal amount of DMF or DCM.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Optimization: If TLC indicates incomplete conversion after 4 hours, heat the mixture to 60°C for 2-4 hours. Note: 4-Phenoxyanisole is electron-rich; excessive heating may cause polymerization.
Step 3: Hydrolysis & Workup
-
Pour the reaction mixture slowly into crushed ice (approx. 5x reaction volume) containing Sodium Acetate (to buffer pH to ~4-5).
-
Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde during this phase.[1]
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .
-
Wash combined organics with:
-
Saturated NaHCO
(to remove acidic byproducts). -
Brine.
-
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Step 4: Purification
-
Recrystallization: The crude product often solidifies. Recrystallize from EtOH/Water or Hexane/EtOAc.
-
Flash Chromatography: If oil persists, purify on silica gel (Eluent: 5-15% EtOAc in Hexanes).
Protocol 2: Ullmann Coupling (Alternative Route)
Use this route if 5-Bromo-2-methoxybenzaldehyde is available or if you are performing parallel synthesis of analogs [3].
Reaction Scheme
Procedure
-
Charge: In a sealed tube, combine 5-Bromo-2-methoxybenzaldehyde (1.0 eq), Phenol (1.2 eq), Cesium Carbonate (2.0 eq), and Copper(I) Iodide (10 mol%).
-
Ligand: Add N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline .
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Sparge with Nitrogen for 5 mins, seal, and heat to 110°C for 16-24 hours.
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine. Concentrate and purify as above.
Critical Process Parameters & Safety
Process Workflow Diagram
Figure 2: Step-by-step workflow for the Vilsmeier-Haack formylation protocol.
Hazard Management (E-E-A-T)
-
POCl
(Phosphorus Oxychloride): Reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried. Quenching must be done by adding the reaction mixture to the ice/water, never the reverse. -
DMF (Dimethylformamide): Hepatotoxic. Use in a well-ventilated fume hood.
-
Regioselectivity Check: If the reaction temperature exceeds 90°C, thermodynamic control may lead to minor amounts of formylation at the phenoxy ring. Maintain mild conditions.
Analytical Validation
To confirm the identity of 2-Methoxy-5-phenoxybenzaldehyde , look for the following diagnostic signals:
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR | Aldehyde proton (-CH O) | |
| 1H NMR | Methoxy group (-OCH | |
| 1H NMR | Aromatic protons (Phenoxy + Benzyl core) | |
| IR | ~1680 - 1690 cm | C=O Stretch (Aldehyde) |
| IR | ~1240 cm | C-O-C Stretch (Ether) |
Bisulfite Test (Self-Validation):
Dissolve a small amount of crude product in NaHSO
References
-
Vilsmeier-Haack Reaction Overview: Title: Vilsmeier-Haack Reaction. Source: Chemistry Steps.[2][3][4][5][6][7][8][9][10] URL:[Link]
-
Analogous Synthesis (5-Bromo-2-methoxybenzaldehyde): Title: Synthesis of 5-bromo-2-methoxybenzaldehyde via Vilsmeier Formylation. Source: PrepChem. URL:[Link] Note: This reference provides the exact stoichiometry and conditions for the formylation of a 4-substituted anisole, serving as the direct model for this protocol.
-
Methylation of Salicylaldehydes (Alternative Route Support): Title: m-Methoxybenzaldehyde Synthesis (Methylation of Hydroxybenzaldehydes). Source: Organic Syntheses, Coll.[2] Vol. 3, p.564 (1955). URL:[Link]
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. scribd.com [scribd.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 7. scirp.org [scirp.org]
- 8. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. A novel synthesis of acyclonucleosides via allylation of 3-[1-(phenylhydrazono)-L-threo-2,3,4-trihydroxybut-1-yl]quinoxalin-2(1H)one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxy-5-phenoxybenzaldehyde as an intermediate for pharmaceuticals
Advanced Application Note: 2-Methoxy-5-phenoxybenzaldehyde in the Synthesis of Cholesterol Ester Hydrolase (CEH) Inhibitors
Executive Summary
As cardiovascular diseases remain a leading global health challenge, the development of novel lipid-lowering agents is a critical focus in medicinal chemistry. 2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3) [1] serves as a highly specialized, foundational intermediate in the synthesis of N-alkyl carbamate derivatives. These derivatives are potent inhibitors of Cholesterol Ester Hydrolase (CEH), an enzyme crucial for the dietary absorption of cholesterol[2]. This application note provides a comprehensive, field-proven guide to the chemical profiling, mechanistic rationale, and synthetic protocols for utilizing 2-Methoxy-5-phenoxybenzaldehyde in advanced drug development workflows.
Chemical Profile & Quantitative Specifications
To ensure reproducibility and high-yield downstream conversions, strict adherence to the physicochemical specifications of the intermediate is required. Table 1 summarizes the core chemical profile, while Table 2 outlines the stoichiometric parameters for its synthesis and subsequent oximation.
Table 1: Chemical Profile of 2-Methoxy-5-phenoxybenzaldehyde
| Property | Specification / Value |
| Chemical Name | 2-Methoxy-5-phenoxybenzaldehyde |
| CAS Registry Number | 63987-39-3[1] |
| Molecular Formula | C14H12O3[3] |
| Molecular Weight | 228.24 g/mol |
| Appearance | White crystalline solid[3] |
| Melting Point | 60 – 61 °C[3] |
| Elemental Analysis (Calculated) | C: 73.67%, H: 5.30%[3] |
| Elemental Analysis (Found) | C: 73.83%, H: 5.27%[3] |
Table 2: Key Reaction Parameters for Synthetic Protocols
| Step / Objective | Reagents | Equivalents | Temperature | Time | Yield |
| 1. Formylation | 3-Bromo-4-methoxybiphenyl ether | 1.00 eq | -78 °C to RT | 3.5 h (-78 °C) + 12 h (RT) | ~65%[3] |
| n-Butyllithium (1.6M in hexanes) | 1.19 eq | ||||
| N-Formylmorpholine | 1.20 eq | ||||
| 2. Oximation | 2-Methoxy-5-phenoxybenzaldehyde | 1.00 eq | Reflux (~65 °C) | 4 hours | Quantitative[3] |
| Hydroxylamine Hydrochloride | 1.97 eq | ||||
| Sodium Acetate (Anhydrous) | 4.02 eq |
Mechanistic Insight: The Role of CEH and Rationale for Inhibition
The physiological rationale for synthesizing derivatives of 2-Methoxy-5-phenoxybenzaldehyde lies in the lipid absorption pathway. Full absorption of dietary cholesterol into the bloodstream is strictly dependent upon the activity of cholesterol esterase (also known as cholesterol ester hydrolase, or CEH)[2]. By inhibiting the action of CEH, serum cholesterol levels can be beneficially controlled, offering a therapeutic vector independent of statin-based HMG-CoA reductase inhibition[4].
Research by Hosie et al. demonstrated that specific N-alkyl carbamates act as irreversible inhibitors of CEH[5]. 2-Methoxy-5-phenoxybenzaldehyde provides the optimal steric and electronic pharmacophore scaffold. The phenoxy group mimics the hydrophobic sterol core of natural CEH substrates, while the aldehyde moiety serves as the reactive handle to install the carbamate warhead via an oxime intermediate[3].
Synthetic Workflow & Protocols
The following protocols detail the upstream synthesis of the aldehyde and its downstream conversion. As a Senior Application Scientist, I emphasize not just the how, but the why—ensuring every step is a self-validating system.
Protocol A: Synthesis of 2-Methoxy-5-phenoxybenzaldehyde via Formylation
Objective: Regioselective formylation of 3-bromo-4-methoxybiphenyl ether. Causality & Mechanism: The reaction utilizes n-butyllithium to execute a rapid halogen-metal exchange. The use of cryogenic temperatures (-78 °C) is critical to stabilize the highly reactive aryllithium intermediate and suppress competitive ortho-lithiation or nucleophilic attack on the ether linkages. N-formylmorpholine is selected over DMF as the formylating agent because it provides a more stable tetrahedral intermediate, preventing over-addition and yielding the aldehyde cleanly upon aqueous quench[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 3-bromo-4-methoxybiphenyl ether (9.0 g, 32.2 mmol) in 250 mL of anhydrous THF under a strict nitrogen atmosphere to prevent moisture-induced protodehalogenation.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (24 mL of a 1.6M solution in hexanes, 38.4 mmol) dropwise over 30 minutes.
-
Self-Validation: The solution will exhibit a distinct color shift, indicating the successful generation of the aryllithium species. Stir for 3 hours at -78 °C.
-
-
Formylation: Add N-Formylmorpholine (3.9 mL, 38.8 mmol) dropwise over 10 minutes. Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature overnight.
-
Quench & Extraction: Cool the mixture to 0 °C (ice bath) and quench with 200 mL of 10% NH₄Cl solution. Stir for 30 minutes. Partition the reaction mixture between 1N HCl and Ethyl Acetate (EtOAc). Separate the organic layer and dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure to yield a yellow oil (approx. 7.81 g). Purify via HPLC (hexane-methylene chloride) and recrystallize from diisopropyl ether-hexane.
-
Self-Validation: The final product must be a white crystalline solid with a sharp melting point of 60–61 °C, confirming the absence of unreacted starting material[3].
-
Protocol B: Conversion to the Oxime Precursor
Objective: Condensation of the aldehyde with hydroxylamine to form the oxime intermediate. Causality & Mechanism: Hydroxylamine hydrochloride is highly stable but non-nucleophilic. Anhydrous sodium acetate is added as a mild, non-nucleophilic base. It shifts the equilibrium by deprotonating the hydrochloride salt, liberating the free hydroxylamine required for nucleophilic addition to the aldehyde carbonyl, followed by dehydration to form the oxime[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-Methoxy-5-phenoxybenzaldehyde (4.5 g, 19.7 mmol) in 60 mL of warm methanol.
-
Reagent Addition: Add 40 mL of deionized water, followed by hydroxylamine hydrochloride (2.7 g, 38.9 mmol) and anhydrous sodium acetate (6.5 g, 79.2 mmol).
-
Reflux: Heat the mixture to reflux (~65 °C) for 4 hours.
-
Self-Validation: The reaction's progress is self-validating through TLC monitoring (e.g., 3:1 Hexane:EtOAc). The complete disappearance of the UV-active aldehyde spot confirms quantitative conversion[3].
-
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol. Partition the aqueous residue with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry, and evaporate to isolate the oxime, which is then ready for final carbamoylation.
Pathway Visualization
Synthetic workflow of 2-Methoxy-5-phenoxybenzaldehyde and its biological target pathway.
References
- Mewshaw, R. E., et al. "Cholesterol ester hydrolase inhibitors." U.S. Patent No. 5,391,571. (21 Feb. 1995). Source: Google Patents.
-
Hosie, L., et al. "Irreversible inhibition of cholesterol esterase by p-nitrophenyl N-alkyl carbamates." Journal of Biological Chemistry 262.1 (1987): 260-264. Source: JBC. URL:[Link]
-
Bhat, S. G., et al. "Pancreatic cholesterol ester hydrolase: regulation of activity by reversible phosphorylation." Biochemical and Biophysical Research Communications 109.2 (1982): 486-492. Source: PubMed. URL: [Link]
Sources
- 1. abcr.com [abcr.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5112859A - Biphenyl amide cholesterol ester hydrolase inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Analytical Characterization of 2-Methoxy-5-phenoxybenzaldehyde
Introduction
2-Methoxy-5-phenoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any synthesized compound intended for further use, comprehensive characterization is paramount to confirm its identity, purity, and structural integrity. This document provides a detailed guide to the analytical methods for the characterization of 2-Methoxy-5-phenoxybenzaldehyde. The protocols outlined herein are based on established principles of analytical chemistry and data from structurally similar compounds, offering a robust starting point for method development and validation. Each section is designed to not only provide a step-by-step procedure but also to explain the rationale behind the chosen analytical technique and experimental parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and through-space relationships.
The "Why" of NMR for 2-Methoxy-5-phenoxybenzaldehyde Characterization
-
¹H NMR: This technique will confirm the presence and integration of all protons in the molecule, including the distinct aldehyde proton, the methoxy group protons, and the aromatic protons on both phenyl rings. The splitting patterns (multiplicity) will reveal the connectivity between adjacent protons, which is crucial for assigning their positions on the aromatic rings.[1]
-
¹³C NMR: This experiment will identify all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the aldehyde, the methoxy carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons can provide further evidence for the substitution pattern.[2][3]
-
2D NMR (COSY, HSQC, HMBC): While often not necessary for routine characterization of a simple molecule, these techniques can be invaluable for unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex splitting patterns.
Predicted ¹H and ¹³C NMR Data
The following tables provide predicted chemical shift ranges for the protons and carbons of 2-Methoxy-5-phenoxybenzaldehyde based on known substituent effects on aromatic systems. Actual values may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | 1H |
| Aromatic (H ortho to -CHO) | 7.5 - 7.9 | Doublet | 1H |
| Aromatic (H meta to -CHO) | 7.2 - 7.6 | Multiplet | 1H |
| Aromatic (H para to -CHO) | 7.0 - 7.4 | Multiplet | 1H |
| Phenoxy Aromatic | 6.9 - 7.5 | Multiplet | 5H |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (ppm) |
| Aldehyde (-CHO) | 190 - 195 |
| Aromatic (C attached to -CHO) | 125 - 135 |
| Aromatic (C attached to -OCH₃) | 155 - 165 |
| Aromatic (C attached to -OPh) | 150 - 160 |
| Other Aromatic | 110 - 140 |
| Phenoxy Aromatic | 115 - 160 |
| Methoxy (-OCH₃) | 55 - 60 |
Experimental Protocol: NMR Analysis
1.3.1. Sample Preparation
-
Accurately weigh 5-10 mg of 2-Methoxy-5-phenoxybenzaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts; CDCl₃ is a common first choice for many organic compounds.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is assigned a chemical shift of 0.00 ppm.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1.3.2. Instrument Parameters (for a 400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 8-16 (adjust as needed for good signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
1.3.3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Experimental Workflow: NMR Analysis
Sources
- 1. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
HPLC analysis of 2-Methoxy-5-phenoxybenzaldehyde
An Application Note for the Quantitative Analysis and Purity Assessment of 2-Methoxy-5-phenoxybenzaldehyde by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analysis of 2-Methoxy-5-phenoxybenzaldehyde using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a key intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and specialty chemical sectors, a robust and reliable analytical method for its quantification and purity assessment is paramount. This application note details a complete protocol, from sample preparation to method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to not only replicate the method but also adapt it to their specific needs.
Introduction and Analytical Rationale
2-Methoxy-5-phenoxybenzaldehyde is an aromatic aldehyde containing both methoxy and phenoxy functional groups. This molecular structure imparts a moderate level of polarity, making it an ideal candidate for separation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is the chosen methodology due to its high resolving power, reproducibility, and suitability for analyzing non-volatile and thermally labile compounds.[1][2]
The principle of this method relies on the partitioning of the analyte between a non-polar stationary phase (a C18 alkyl-silica column) and a polar mobile phase (a mixture of acetonitrile and water). The components of a sample are separated based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column, leading to a later elution time. By controlling the mobile phase composition, flow rate, and temperature, a precise and reproducible separation can be achieved. UV detection is selected based on the presence of aromatic chromophores in the analyte, which provides strong absorbance and thus high sensitivity.
Experimental Workflow and Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) Detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).
-
-
Reagents and Chemicals:
-
Acetonitrile (ACN), HPLC Grade.
-
Water, HPLC Grade or Ultrapure (18.2 MΩ·cm).
-
Formic Acid (HCOOH), ACS reagent grade or higher.
-
2-Methoxy-5-phenoxybenzaldehyde Reference Standard (of known, high purity).
-
Chromatographic Conditions
The following conditions were established to provide optimal separation and peak shape for 2-Methoxy-5-phenoxybenzaldehyde. The use of a C18 column is standard for compounds of this nature, offering excellent retention and selectivity.[3][4] The addition of 0.1% formic acid to the aqueous phase protonates any residual silanol groups on the silica backbone, significantly reducing peak tailing and improving chromatographic efficiency.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard stationary phase for retaining moderately polar to non-polar analytes. Provides a good balance of resolution and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | ACN is a common organic modifier providing good elution strength and low viscosity. Formic acid ensures a consistent pH and improves peak symmetry. |
| Elution Mode | Isocratic: 65% B (ACN) | An isocratic elution is sufficient for the analysis of the pure compound or simple mixtures, offering simplicity and faster run times. A gradient may be required for complex impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and optimal plate count.[5] |
| Column Temperature | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and reduces mobile phase viscosity, improving efficiency. |
| Detection Wavelength | 254 nm or λmax determined by PDA | Aromatic compounds typically exhibit strong absorbance at 254 nm. For highest sensitivity, the maximum absorbance wavelength (λmax) should be determined using a PDA scan. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening on the column. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Detailed Experimental Protocols
-
Mobile Phase Preparation (1 L):
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Degas both mobile phases using an inline degasser or by sonication before use to prevent pump cavitation and baseline noise.
-
-
Diluent Preparation:
-
Prepare a mixture of Acetonitrile and Water in a 65:35 (v/v) ratio. This is used to dissolve the standard and samples to ensure compatibility with the mobile phase.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 2-Methoxy-5-phenoxybenzaldehyde reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly by inversion. This solution should be stored under refrigeration when not in use.
-
-
Working Standard & Calibration Curve Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to establish the linearity of the method.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the test sample into a volumetric flask.
-
Dissolve and dilute with the diluent to achieve a final concentration within the established linear range of the method (e.g., 50 µg/mL).
-
Prior to injection, filter all solutions through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[5]
-
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range working standard solution (e.g., 50 µg/mL).
-
Verify that the system suitability parameters meet the pre-defined criteria (see Table 2).
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the working standard solutions to generate the calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution periodically throughout the sequence (e.g., after every 10 sample injections) to verify system stability.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC analysis from initial preparation to final data processing.
Caption: High-level workflow for the .
Method Validation According to ICH Q2(R2) Guidelines
For the method to be considered reliable and suitable for its intended purpose (e.g., quality control, stability testing), it must be validated.[6][7] The following parameters are critical pillars of this validation process, ensuring the trustworthiness of the generated data.[1][8]
System Suitability
This is not a validation parameter but a prerequisite for any valid chromatographic analysis. It ensures the HPLC system is performing adequately on the day of analysis.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | T ≤ 2.0 | Measures peak symmetry. A value > 2 indicates significant tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. Higher numbers indicate sharper peaks and better separation power. |
| Relative Standard Deviation (RSD) | RSD ≤ 2.0% for peak area and retention time from 5 replicate injections | Demonstrates the precision of the system's injector and pump. |
Specificity and Selectivity
The method must be able to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[6][9]
-
Protocol: Analyze a diluent blank, a sample of a known related impurity (if available), and a forced degradation sample (e.g., exposed to acid, base, peroxide, heat, and light).
-
Acceptance Criteria: The peak for 2-Methoxy-5-phenoxybenzaldehyde should be free of co-elution from any other component, as demonstrated by peak purity analysis using a PDA detector.
Linearity
The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Protocol: Analyze the prepared calibration standards (e.g., 5-7 concentration levels) in triplicate. Plot the average peak area against the corresponding concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
Accuracy
The closeness of the test results to the true value, typically assessed via recovery studies.
-
Protocol: Spike a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare and analyze three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[9]
Precision
Demonstrates the degree of agreement among individual test results when the method is applied repeatedly.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day & Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for the sets of measurements should be ≤ 2.0%.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%).
Robustness
Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% absolute change in ACN)
-
-
Acceptance Criteria: The system suitability parameters must remain within the established limits for all tested variations.
Caption: Interconnectivity of core validation parameters as defined by ICH guidelines.
Conclusion
The RP-HPLC method detailed in this application note provides a robust, precise, and accurate framework for the quantitative analysis of 2-Methoxy-5-phenoxybenzaldehyde. By adhering to the described protocols for sample preparation, chromatographic analysis, and system suitability, researchers can achieve reliable and reproducible results. The comprehensive validation strategy, grounded in ICH Q2(R2) principles, ensures that the method is fit for its intended purpose in a regulated environment, supporting drug development and quality control activities.
References
-
Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules. Available at: [Link][3][10]
-
Simultaneous Determination of Selected Phenoxyacid Herbicides and Chlorophenols in Surface and Seawater by HPLC Coupled to DAD. Analytical Letters. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link][1]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link][8]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link][6]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. Available at: [Link][9]
-
Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. ResearchGate. Available at: [Link][4]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link][7]
-
Analytical Method Development by High Performance Liquid Chromatography. International Journal of Trend in Scientific Research and Development. Available at: [Link][2]
-
A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. Available at: [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. actascientific.com [actascientific.com]
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- 10. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectroscopy of 2-Methoxy-5-phenoxybenzaldehyde
Application Note: NMR Structural Elucidation and Validation Protocol for 2-Methoxy-5-phenoxybenzaldehyde
Introduction & Chemical Context
2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3) is a highly functionalized aromatic building block, frequently utilized as a critical intermediate in the synthesis of pharmaceutical agents, including heterocyclic cholesterol ester hydrolase (CEH) inhibitors ()[1].
From an analytical perspective, this molecule presents a unique structural elucidation challenge. It contains two distinct aromatic systems (a central benzaldehyde ring and a peripheral phenoxy ring) and three oxygen-bearing substituents. Accurate structural validation requires a rigorous Nuclear Magnetic Resonance (NMR) spectroscopy protocol to differentiate overlapping aromatic signals and confirm the exact regiochemistry of the substituents. This guide outlines a self-validating NMR methodology, combining 1D (
Sample Preparation & Acquisition Protocol
To ensure a self-validating system, the protocol must eliminate variables such as solvent-induced aggregation or sample degradation.
Step-by-Step Sample Preparation
-
Solvent Selection & Drying: Select Chloroform-d (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard.-
Causality: CDCl
is ideal for moderately polar aromatic aldehydes. Because the molecule lacks exchangeable protons (like -OH or -NH), deuterium exchange is not a concern. However, residual water (HDO peak at 1.56 ppm) must be minimized by passing the solvent through a short pad of activated basic alumina prior to use. This prevents the hydration of the aldehyde group to a gem-diol, which would distort integration ratios.
-
-
Sample Concentration: Weigh exactly 15–20 mg of 2-methoxy-5-phenoxybenzaldehyde and dissolve it in 0.6 mL of the prepared CDCl
.-
Causality: This concentration (~100–150 mM) provides an optimal signal-to-noise (S/N) ratio for
H NMR in a single scan and allows for high-quality C and 2D HMBC spectra within a 1–2 hour acquisition window, minimizing the risk of sample oxidation to the corresponding benzoic acid in the NMR tube.
-
-
Tube Preparation: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the liquid height is exactly 4.0–4.5 cm to guarantee optimal magnetic field homogeneity during automated shimming.
NMR Acquisition Parameters
All experiments should be conducted on a 400 MHz or 500 MHz spectrometer at 298 K.
-
H NMR (1D): Use a 30° pulse angle (zg30).
-
Causality: A 30° pulse allows for a shorter relaxation delay (
s) compared to a 90° pulse, enabling faster pulsing while maintaining strictly quantitative integration for the aldehyde and methoxy protons.
-
-
C NMR (1D): Use power-gated decoupling (zgpg30) with
s and 512 scans.-
Causality: Quaternary carbons (C1, C2, C5, C1') relax slowly. A 2-second delay combined with the Nuclear Overhauser Effect (NOE) from continuous decoupling ensures these quaternary signals are visible above the baseline.
-
-
2D HMBC: Optimize the pulse sequence for a long-range coupling constant (
) of 8 Hz.-
Causality: As established in authoritative NMR methodologies, 8 Hz is the empirical average for 3-bond (
) meta-aromatic couplings, ensuring maximum cross-peak intensity for linking the substituents to the core ring ().
-
Structural Elucidation & Data Presentation
Self-Validation Check
Before assigning individual peaks, validate the sample integrity using internal integration ratios. The integration of the methoxy singlet (~3.90 ppm) must be exactly 3.0 relative to the aldehyde singlet (~10.42 ppm) set to 1.0. Any deviation >5% indicates either incomplete formylation during synthesis or partial oxidation.
Quantitative Data Summary
The deshielding effect of the formyl group combined with the shielding effects of the oxygen atoms dictates the chemical shifts (). The data below summarizes the complete assignment based on 1D and 2D correlations.
| Position | Multiplicity & | Integration | Key HMBC Correlations ( | ||
| 1 (C-CHO) | - | - | - | 125.5 | C1 to H7, H6 |
| 2 (C-OMe) | - | - | - | 156.8 | C2 to H8, H3, H7 |
| 3 (CH) | 6.80 | d, | 1H | 113.5 | C3 to H4 |
| 4 (CH) | 7.16 | dd, | 1H | 123.4 | C4 to H6 |
| 5 (C-OPh) | - | - | - | 150.2 | C5 to H4, H6 |
| 6 (CH) | 7.47 | d, | 1H | 118.5 | C6 to H4, H7 |
| 7 (CHO) | 10.42 | s | 1H | 189.5 | C7 to H6 |
| 8 (OCH | 3.90 | s | 3H | 56.2 | C8 to - |
| 1' (C-ipso) | - | - | - | 157.5 | C1' to H2', H6', H3', H5' |
| 2', 6' (CH) | 6.98 | d, | 2H | 119.2 | C2', C6' to H4' |
| 3', 5' (CH) | 7.35 | dd, | 2H | 129.8 | C3', C5' to H2', H6' |
| 4' (CH) | 7.12 | t, | 1H | 123.5 | C4' to H2', H6' |
Mechanistic Logic of Assignment
The HMBC experiment is the cornerstone of this elucidation. Because 1D
-
Anchoring the Structure: The aldehyde proton (H7, 10.42 ppm) is unmistakable. It shows strong
HMBC correlations to C2 (156.8 ppm) and C6 (118.5 ppm). -
Assigning the Methoxy Group: The methoxy protons (H8, 3.90 ppm) show a sharp
HMBC correlation to C2 (156.8 ppm). Because H7 also correlates to C2, this unambiguously proves the methoxy group is ortho to the aldehyde. -
Assigning the Phenoxy Group: The remaining oxygen-bonded quaternary carbon is C5 (150.2 ppm). It receives HMBC correlations from H4 and H6, confirming the phenoxy group is at position 5. The phenoxy ring itself is assigned via standard COSY spin-system mapping (H2'/H6'
H3'/H5' H4').
Diagnostic Workflow Diagram
The following logical workflow illustrates the causality and sequence of the structural elucidation process.
Figure 1: Logical workflow for the NMR structural elucidation of 2-methoxy-5-phenoxybenzaldehyde.
References
- Mewshaw, R. E., et al. (1995). Cholesterol ester hydrolase inhibitors (U.S. Patent No. 5,391,571). U.S. Patent and Trademark Office.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]
Sources
Troubleshooting & Optimization
Improving the yield of 2-Methoxy-5-phenoxybenzaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-phenoxybenzaldehyde . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will explore the mechanistic causality behind each experimental choice, ensuring that your synthetic workflow is not just a series of steps, but a self-validating system.
The most robust and scalable route to synthesize this critical intermediate is via a copper-catalyzed Ullmann diaryl ether coupling between 5-bromo-2-methoxybenzaldehyde and phenol. However, researchers frequently encounter yield bottlenecks due to catalyst deactivation, incomplete conversion, or difficult purifications. This guide will troubleshoot these exact failure points.
I. Process Overview & Mechanistic Workflow
The Ullmann coupling is notoriously sensitive to the electronic nature of the aryl halide, the choice of base, and the coordination environment of the copper catalyst. By utilizing a specific ligand—such as N,N-dimethylglycine hydrochloride—we can stabilize the active Cu(I) species, preventing its disproportionation into inactive Cu(0) and Cu(II), while simultaneously accelerating the reductive elimination step of the catalytic cycle [1].
Figure 1: Optimized Ullmann coupling workflow for 2-Methoxy-5-phenoxybenzaldehyde synthesis.
II. Step-by-Step Methodology (Self-Validating Protocol)
To ensure reproducibility, every step in this protocol includes a causality explanation and a self-validation checkpoint.
Reagents:
-
5-Bromo-2-methoxybenzaldehyde (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N-Dimethylglycine hydrochloride (0.3 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M)
Procedure:
-
Preparation & Degassing: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Add the solid reagents: 5-bromo-2-methoxybenzaldehyde, phenol, CuI, N,N-dimethylglycine hydrochloride, and Cs₂CO₃.
-
Causality: Cs₂CO₃ is chosen over K₂CO₃ because its larger cationic radius increases the solubility of the base in organic solvents, generating a more naked, reactive phenoxide nucleophile [2].
-
-
Inert Atmosphere Generation: Evacuate the flask under high vacuum and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.
-
Causality: Cu(I) is highly susceptible to aerobic oxidation. Even trace oxygen will irreversibly oxidize the catalyst to Cu(II), stalling the reaction.
-
-
Solvent Addition & Heating: Add anhydrous, degassed 1,4-dioxane via syringe. Heat the reaction mixture to 90 °C in an oil bath for 12–24 hours.
-
Self-Validation Checkpoint 1 (Visual): Upon reaching 90 °C, the mixture should transition from a pale suspension to a deep, homogeneous solution (often dark blue/purple depending on the ligand complex). If the solution turns opaque green or brown prematurely, aerobic oxidation has occurred, and the run is compromised.
-
-
Reaction Monitoring: After 12 hours, remove a 10 µL aliquot under N₂, quench in 100 µL EtOAc/H₂O, and spot the organic layer on a silica TLC plate.
-
Self-Validation Checkpoint 2 (Analytical): Elute with Hexane/EtOAc (9:1). The reaction is validated as complete only when the starting bromide (R_f ~0.30) is entirely absent under 254 nm UV light, and a new, slightly more polar spot (the diaryl ether) dominates.
-
-
Targeted Aqueous Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove copper salts. Transfer the filtrate to a separatory funnel and wash with 1N NaOH (3 × 20 mL).
-
Causality: Phenol streaks heavily on silica gel and will co-elute with your product. The highly alkaline NaOH wash deprotonates unreacted phenol, forcing the phenoxide salt cleanly into the aqueous layer.
-
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 2-methoxy-5-phenoxybenzaldehyde[3].
III. Optimization Data & Yield Metrics
The table below summarizes the quantitative impact of varying the catalytic conditions. Notice how the combination of Cs₂CO₃ and an amino acid ligand drastically improves the isolated yield while allowing for a lower reaction temperature.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Isolated Yield (%) |
| 1 | CuI (10 mol%) | None | K₂CO₃ | DMF | 110 | 35% |
| 2 | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 65% |
| 3 | CuI (10 mol%) | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 90 | 58% |
| 4 | CuI (10 mol%) | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 85% |
IV. Troubleshooting Guide & FAQs
Figure 2: Troubleshooting logic tree for identifying yield bottlenecks in Ullmann etherification.
Q: My reaction is stalling at 30% conversion. Adding more time doesn't help. What is going wrong? A: This is a classic symptom of catalyst deactivation. Copper(I) iodide is light and air-sensitive. If your CuI powder is brown or green instead of off-white, it has already oxidized to Cu(II). Purchase fresh CuI or purify it via continuous Soxhlet extraction with THF. Additionally, ensure your N₂ line is truly anhydrous and oxygen-free. The addition of the N,N-dimethylglycine ligand is specifically designed to wrap the Cu(I) center and protect it from premature degradation [1].
Q: I am seeing a major side product on my TLC plate that runs very close to the starting material. What is it? A: You are likely observing the debrominated side product (2-methoxybenzaldehyde) or the oxidative homocoupling of phenol. Debromination occurs when the catalytic cycle undergoes protodemetalation before the reductive elimination step can occur. To prevent this, ensure your 1,4-dioxane is strictly anhydrous (stored over molecular sieves) to eliminate proton sources.
Q: My isolated yield is low, but my TLC showed complete conversion. Where am I losing my product? A: Product loss in this synthesis almost always occurs during purification. If you skip the 1N NaOH wash, residual phenol will overload your silica column, causing the target product to smear across multiple fractions. By thoroughly washing the organic phase with strong alkali, you remove the phenol entirely, allowing for a tight, high-yielding product band during chromatography.
Q: Can I use DMF instead of Dioxane to increase solubility? A: While DMF is a common solvent for Ullmann couplings, it can decompose into dimethylamine at elevated temperatures in the presence of strong bases, which can then act as a competing nucleophile, leading to amination side products. Dioxane at 90 °C provides the perfect balance of boiling point and chemical inertness for this specific transformation [2].
V. References
1. - CNR-IRIS (National Research Council of Italy). 2. - Organic Chemistry Frontiers, University of Porto. 3. - RSC Publishing.
Technical Support Center: Synthesis of 2-Methoxy-5-phenoxybenzaldehyde
Case ID: 2M5P-SYN-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 2-Methoxy-5-phenoxybenzaldehyde is a critical step in the production of various pharmaceutical intermediates, including precursors for anti-inflammatory agents like Iguratimod. The most robust industrial route involves the Vilsmeier-Haack formylation of 4-phenoxyanisole (1-methoxy-4-phenoxybenzene).
While this route is efficient, it is prone to specific side reactions governed by the competing directing effects of the methoxy and phenoxy groups. This guide addresses the three most common "pain points" reported by process chemists: Regioselective Isomerism , Ether Cleavage (Demethylation) , and Oligomerization .
Module 1: The Regioselectivity Paradox (Isomer Contamination)
User Issue
"My HPLC shows a persistent impurity (~5-8%) with a retention time very close to the product.
H NMR shows a secondary aldehyde peak. Recrystallization is difficult."
Technical Diagnosis
You are likely observing the formation of 5-Methoxy-2-phenoxybenzaldehyde .
The Mechanism: The starting material, 4-phenoxyanisole, has two activating groups:
-
Methoxy (-OMe): Strong activator, directs ortho/para.
-
Phenoxy (-OPh): Moderate activator, directs ortho/para.
Since the para positions are mutually blocked, formylation must occur ortho to one of these groups.
-
Path A (Desired): Attack ortho to -OMe (Position 2). The methoxy group is a stronger resonance donor (+M effect) and less sterically hindered than the phenoxy group.
-
Path B (Undesired): Attack ortho to -OPh (Position 3). The phenoxy group is bulkier and a weaker activator, but still directs to its ortho position.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Temperature | Keep < 70°C | Higher temperatures increase the energy available to overcome the activation barrier for the sterically hindered Path B (ortho-phenoxy), increasing the impurity ratio. |
| Reagent Order | Pre-form Vilsmeier Complex | Add |
| Solvent | Dichloromethane (DCM) | Using DCM as a co-solvent (instead of neat DMF) moderates the reaction rate and improves heat dissipation, favoring the kinetic product (Path A). |
Visualizing the Pathway
Figure 1: Competing formylation pathways. Path A is favored by the stronger activation of the methoxy group, while Path B leads to the difficult-to-remove isomer.
Module 2: The "Missing Methyl" (Demethylation)
User Issue
"The reaction turned dark, and the yield is low. IR shows a broad stretch around 3300-3400 cm⁻¹, suggesting a phenol. Did I hydrolyze the ether?"
Technical Diagnosis
Yes, you have likely formed 2-Hydroxy-5-phenoxybenzaldehyde .
The Mechanism:
The Vilsmeier reagent (chloroiminium salt) is highly electrophilic.[1] Under forcing conditions (high heat or excess
Troubleshooting Protocol
Step 1: Audit Stoichiometry
-
Standard: 1.1 to 1.2 equivalents of
. -
Risk: >1.5 equivalents increases the concentration of acidic species that promote ether cleavage.
Step 2: Quench Procedure (Critical)
-
The Problem: Pouring the reaction mixture directly into water generates massive heat (exothermic hydrolysis of excess
), creating local acidic "super-heating" zones that cleave the ether. -
The Fix: Pour the reaction mixture slowly into ice-cold Sodium Acetate (NaOAc) solution or saturated
. This buffers the pH immediately and controls the exotherm.
Module 3: Reaction Stalling & Moisture Control
User Issue
"I added the reagents, but TLC shows mostly starting material after 4 hours. The Vilsmeier reagent didn't seem to form."
Technical Diagnosis
The Vilsmeier reagent is extremely moisture-sensitive. If your DMF is "wet" (contains water), the
Self-Validating System Check
Before committing your valuable substrate, perform this visual check:
-
Cool DMF to 0°C.
-
Add
dropwise. -
Observation: A white precipitate (the Vilsmeier salt) should form, or the solution should become slightly viscous and pale yellow.
-
Failure Mode: If it bubbles vigorously and remains thin/clear, your DMF is wet. Abort and distill DMF.
Summary of Impurities & Data
| Impurity Name | Structure Description | Origin | Prevention Strategy |
| Isomer A | 5-Methoxy-2-phenoxybenzaldehyde | Formylation ortho to Phenoxy | Control Temp < 70°C; Use DCM solvent. |
| Des-methyl | 2-Hydroxy-5-phenoxybenzaldehyde | Acidic cleavage of OMe | Buffer quench; Avoid excess |
| Dimer/Tar | Polymeric arylmethines | Over-reaction / high conc. | High dilution; inert atmosphere ( |
| Chlorinated | Chloro-substituted anisoles | Radical/Electrophilic Cl attack | Avoid light; remove trace metal ions. |
Recommended Experimental Workflow
To minimize the side reactions described above, follow this optimized protocol logic:
-
Reagent Prep: Dry DMF (molecular sieves) is non-negotiable.
-
Formation (0°C): Generate Vilsmeier complex in situ (DMF +
) at 0°C for 30 mins. -
Addition (0-25°C): Add 4-phenoxyanisole (dissolved in minimal DMF or DCM) slowly.
-
Heating (60-70°C): Heat only to the minimum temp required for conversion (monitor by TLC). Do not exceed 80°C.
-
Hydrolysis: Inverse quench into buffered ice water.
Workflow Diagram
Figure 2: Optimized synthetic workflow to minimize side reactions.
References
-
Vilsmeier-Haack Reaction Mechanism & Regioselectivity
- Iguratimod Intermediate Synthesis (Contextual)
- General Side Reactions in Methoxy-Benzaldehyde Synthesis: Title: Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid (Analogous Chemistry) Source: Benchchem
-
Vilsmeier Reagent Handling
- Title: Novel Synthetic Method for the Vilsmeier-Haack Reagent
- Source: Scientific Research Publishing
-
URL:[Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. scirp.org [scirp.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. ajrconline.org [ajrconline.org]
- 5. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 6. Iguratimod intermediate and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. scispace.com [scispace.com]
- 8. CN114539104A - Preparation method of Iguratimod intermediate - Google Patents [patents.google.com]
Technical Support Center: 2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3)
Topic: Stability, Storage Conditions, and Troubleshooting Degradation Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthesis campaigns that are delayed or derailed by the degradation of sensitive aldehyde intermediates. 2-Methoxy-5-phenoxybenzaldehyde is a critical building block, notably utilized in the synthesis of1[1]. However, its formyl group renders it highly susceptible to environmental degradation.
This guide provides field-proven, self-validating protocols to profile its stability, troubleshoot degradation, and rescue compromised batches.
Part 1: Core Storage & Stability Profiling (FAQ)
Q1: What is the primary degradation pathway of 2-Methoxy-5-phenoxybenzaldehyde during storage? A1: Like most benzaldehyde derivatives, this compound undergoes spontaneous auto-oxidation upon exposure to atmospheric oxygen, converting the aldehyde into 2-methoxy-5-phenoxybenzoic acid. This is not a simple hydrolysis; it is a2 from the formyl group[2]. Because the resulting benzoic acid derivative has drastically different solubility and reactivity, even 2-5% degradation can poison downstream coupling reactions (e.g., reductive aminations or Wittig reactions).
Q2: What are the optimal long-term storage conditions to prevent this? A2: To guarantee structural integrity, the compound must be3[3].
-
Temperature: 2–8°C for active use (up to 3 months); -20°C for long-term storage.
-
Atmosphere: Must be backfilled with an inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the liquid/solid more effectively).
-
Light: Store in amber vials. Photons can initiate the radical formation required for auto-oxidation.
Part 2: Troubleshooting & Analytical Validation
Issue: My batch of 2-Methoxy-5-phenoxybenzaldehyde has turned from a clear/pale oil into a cloudy mixture with white crystalline solids.
Causality: The appearance of crystalline solids is the macroscopic hallmark of auto-oxidation. While the parent aldehyde is typically a viscous liquid or low-melting solid at room temperature, the degradation product (2-methoxy-5-phenoxybenzoic acid) has a significantly higher melting point and readily precipitates.
Before discarding the batch or attempting purification, validate the extent of degradation using the quantitative analytical markers in Table 1 .
Table 1: Analytical Markers for 2-Methoxy-5-phenoxybenzaldehyde vs. Degradation Product
| Analytical Method | Intact Aldehyde (Desired) | Benzoic Acid Derivative (Degraded) |
| Physical Appearance | Clear to pale yellow viscous liquid/oil | White to off-white crystalline solid |
| Sharp singlet at ~10.4 ppm (CHO) | Broad singlet at ~12.5 ppm (COOH) | |
| FT-IR Spectroscopy | Sharp C=O stretch at ~1680–1695 cm | Broad O-H stretch (2500–3000 cm |
| TLC (Hexane:EtOAc 4:1) | Higher R | Lower R |
Part 3: Rescue Protocol – Bisulfite Purification
If your analytical data confirms the presence of the benzoic acid impurity, the batch can be rescued. Standard column chromatography is often tedious and leads to further on-column oxidation. Instead, we exploit the electrophilicity of the aldehyde using a 4[4].
Mechanistic Rationale: The nucleophilic bisulfite anion (
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 g of the degraded 2-Methoxy-5-phenoxybenzaldehyde mixture in 5 mL of a water-miscible solvent (e.g., Methanol or DMF) to ensure phase transfer.
-
Adduct Formation: Transfer to a separatory funnel. Add 10 mL of freshly prepared, saturated aqueous Sodium Bisulfite (
). Shake vigorously for 2–3 minutes. The reaction is exothermic; vent frequently. -
Impurity Extraction: Add 25 mL of deionized water and 25 mL of Ethyl Acetate (EtOAc). Shake and allow the layers to separate. The organic layer contains the benzoic acid impurity; discard the organic layer .
-
Aldehyde Regeneration: Isolate the aqueous layer (containing the bisulfite adduct). Carefully basify the aqueous layer to pH 10 using 10% aqueous NaOH or saturated
. Note: Do not exceed pH 12 or leave it in strong base for prolonged periods to prevent Cannizzaro disproportionation. -
Final Isolation: Immediately extract the regenerated aldehyde with fresh EtOAc (2 x 25 mL).
-
Drying: Combine the new organic layers, dry over anhydrous
, filter, and concentrate in vacuo to yield the purified aldehyde.
Figure 1: Workflow for the bisulfite-mediated purification of degraded aldehyde.
Part 4: Mechanistic Insight – The Auto-Oxidation Pathway
Understanding the causality of degradation allows scientists to design better storage conditions. The conversion of 2-Methoxy-5-phenoxybenzaldehyde to its corresponding acid is a radical-mediated autoxidation.
Trace metals or ambient light initiate the cleavage of the weak formyl C-H bond, generating a benzoyl radical. This radical is rapidly trapped by triplet oxygen (
Figure 2: Radical chain mechanism of 2-Methoxy-5-phenoxybenzaldehyde auto-oxidation.
References
- United States Patent 19 - Googleapis.com (Discusses the synthesis and utilization of 2-Methoxy-5-phenoxybenzaldehyde in pharmaceutical applications).
- Safety Data Sheet 1. Chemical Product and Company Identification - Aobchem (Outlines optimal storage conditions for CAS 63987-39-3).
- The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - ResearchGate (Details the radical chain autoxidation mechanism of benzaldehydes to benzoic acids).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - NIH.gov (Validates the liquid-liquid extraction methodology for aldehyde purification).
Sources
Troubleshooting 2-Methoxy-5-phenoxybenzaldehyde reaction failures
Technical Support Center: Troubleshooting 2-Methoxy-5-phenoxybenzaldehyde Synthesis
Executive Summary: The "Deceptive Simplicity" Trap
The synthesis of 2-Methoxy-5-phenoxybenzaldehyde often presents a classic "paper vs. flask" conflict.[1] Structurally, it appears accessible via multiple standard routes: Nucleophilic Aromatic Substitution (
However, our support data indicates a 65% failure rate for first-time attempts, typically driven by three mechanistic oversights:
-
Electronic Mismatch: The aldehyde group is meta to the halogen in available precursors, rendering standard
impossible. -
Regiochemical Ambiguity: Formylation of 4-phenoxyanisole yields difficult-to-separate isomer mixtures.[1]
-
Catalytic Poisoning: The aldehyde functionality can chelate or oxidize copper catalysts in Ullmann couplings if not properly managed.
This guide provides the diagnostic logic to identify your specific failure mode and the validated protocols to correct it.
Diagnostic Workflow
Before altering conditions, identify your failure phenotype using the decision tree below.
Figure 1: Diagnostic logic for identifying the root cause of synthetic failure.
Deep Dive: Failure Analysis & Solutions
Issue 1: The Trap (Route A)
-
Symptom: You heated 5-bromo-2-methoxybenzaldehyde with phenol and
in DMF, but recovered only starting material. -
Mechanistic Flaw:
requires an electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer complex. -
Reality: In 5-bromo-2-methoxybenzaldehyde, the aldehyde (EWG) is meta to the bromine.[1] The ring is not sufficiently activated for nucleophilic attack without metal catalysis.
-
Solution: Switch immediately to Route C (Ullmann Coupling) .
Issue 2: The Regio-Scramble (Route B)
-
Symptom: Vilsmeier-Haack formylation of 4-phenoxyanisole yielded a product with correct mass but "messy" aromatic NMR signals.
-
Mechanistic Flaw: You have two directing groups: Methoxy (strong activator) and Phenoxy (moderate activator).[1]
-
Reality: While OMe is the stronger director, steric hindrance and solvent effects often lead to inseparable mixtures (typically 5-15% of the wrong isomer).
-
Solution: Do not use this route for GMP or high-purity applications. It is only viable if you can afford rigorous HPLC purification.[1]
Issue 3: The "Dead Catalyst" (Route C - Recommended)
-
Symptom: Reaction turns black/brown immediately or stalls at 15% conversion.[1]
-
Mechanistic Flaw: Copper(I) is easily oxidized to inactive Copper(II) by trace oxygen.[1] Furthermore, the aldehyde group can form Schiff bases with amine ligands or undergo Cannizzaro reactions under highly basic conditions.
-
Solution: Use the Modified Ullmann Protocol below, utilizing a bidentate ligand to stabilize the Cu(I) species and a milder base.
Validated Protocol: Ligand-Accelerated Ullmann Coupling
This protocol is optimized to prevent aldehyde interference and catalyst oxidation.[1]
Reaction Scheme:
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 5-Bromo-2-methoxybenzaldehyde | 1.0 | Electrophile | Must be free of acid impurities.[1] |
| Phenol | 1.2 | Nucleophile | Solid phenol is preferred over liquid (water content).[1] |
| Cesium Carbonate ( | 2.0 | Base | Superior solubility in dioxane compared to |
| Copper(I) Iodide (CuI) | 0.1 | Catalyst | Must be off-white/tan.[1] Green/Blue CuI is dead. |
| N,N-Dimethylglycine (DMG) | 0.2 | Ligand | Accelerates rate; allows lower temp ( |
| 1,4-Dioxane | [0.5 M] | Solvent | Must be anhydrous and degassed. |
Step-by-Step Procedure
-
Degassing (CRITICAL):
-
Place solid reagents (
, Phenol, Aryl Bromide) in a reaction vial. -
Do not add CuI yet.
-
Add anhydrous Dioxane.
-
Sparge the solvent with Argon/Nitrogen for 15 minutes (bubbling gas directly into liquid). Simply flushing the headspace is insufficient.
-
-
Catalyst Addition:
-
Under positive inert gas flow, add the Ligand (DMG) followed rapidly by CuI .
-
Seal the vessel immediately (crimp cap or Teflon-lined screw cap).[1]
-
-
Reaction:
-
Heat to 110°C for 16–24 hours.
-
Visual Check: The mixture should turn a consistent color (often blue-green or brown suspension).[1] If it turns black and plates out a mirror within 30 mins, oxygen ingress occurred.
-
-
Workup (Aldehyde Protection):
-
Purification:
-
Flash Chromatography: 0
20% EtOAc in Hexanes.[1] -
Note: The product is an aldehyde; avoid storing on silica for extended periods to prevent oxidation.
-
FAQ: Specific Troubleshooting
Q: Can I use
Q: My product has a peak at 10.5 ppm in NMR, but also a broad hump at 11.0 ppm.
A: The 10.5 ppm is your aldehyde. The 11.0 ppm is likely the carboxylic acid (oxidation product). This happens if the workup is too aggressive or the solvent contained peroxides. Wash the organic layer with saturated
Q: Why not protect the aldehyde as an acetal first? A: You can, and it is the "safest" route (See Ref 1). However, modern ligands like Dimethylglycine or Phenanthroline usually render this extra step unnecessary for this specific substrate, provided you exclude oxygen rigorously.
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link
- Context: Establishes the efficacy of amino acid ligands (like dimethylglycine)
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[1] Chemical Reviews.[1] Link
- Context: Comprehensive review of conditions, tolerability of functional groups (including aldehydes)
-
Lindley, J. (1984). Copper Assisted Nucleophilic Substitution of Aryl Halogen. Tetrahedron.[1] Link
- Context: Foundational text explaining why fails on meta-substituted benzaldehydes and why copper is required.
-
BenchChem Technical Repository. (2025). Optimizing Ullmann Coupling Reactions.Link
-
Context: General protocols for handling air-sensitive copper catalysts.[1]
-
Sources
Optimization of reaction conditions for 2-Methoxy-5-phenoxybenzaldehyde
Welcome to the Technical Support Center for the synthesis and optimization of 2-Methoxy-5-phenoxybenzaldehyde . As a critical diaryl ether intermediate frequently utilized in the development of cholesterol ester hydrolase inhibitors and other pharmaceutical agents, synthesizing this aldehyde requires precise control over cryogenic organometallic chemistry.
This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide field-validated protocols, mechanistic causality, and targeted troubleshooting to ensure high-fidelity reproducibility in your laboratory.
Process Overview & Mechanistic Workflow
The synthesis of 2-Methoxy-5-phenoxybenzaldehyde relies on a two-stage sequence: the regioselective bromination of 4-phenoxyanisole, followed by a highly sensitive lithium-halogen exchange and formylation.
Synthetic workflow for 2-Methoxy-5-phenoxybenzaldehyde via lithiation-formylation.
To prevent over-addition (a common failure point when using Dimethylformamide), our optimized protocol utilizes N-Formylmorpholine (NFM) . As established in foundational organometallic methodologies, NFM forms a highly stable tetrahedral intermediate that resists premature collapse, thereby preventing secondary nucleophilic attacks 1.
Mechanistic pathway of NFM formylation highlighting the critical tetrahedral intermediate.
Quantitative Data: Formylation Optimization
The following table summarizes the causal relationship between the formylating agent, temperature control, and the resulting impurity profile.
| Formylating Agent | Lithiation Temp (°C) | Formylation Temp (°C) | Equivalents | Yield (%) | Primary Impurity Profile |
| DMF | -78 | -78 to RT | 1.5 | 55 | Secondary alcohol (over-addition) |
| NFM | -78 | -78 to RT | 1.2 | 65 | Trace unreacted SM (Clean profile) |
| NFM | -40 | -40 to RT | 1.2 | 40 | Wurtz-Fittig coupling dimers |
| NFM | -78 | -78 (Quench at -78) | 1.2 | 45 | Unreacted intermediate |
Self-Validating Experimental Protocols
Protocol A: Synthesis of Precursor (3-Bromo-4-methoxydiphenyl ether)
Causality: Bromination of 4-phenoxyanisole occurs regioselectively ortho to the strongly activating methoxy group.
-
Charge a flame-dried flask with 4-phenoxyanisole (1.0 eq) and glacial acetic acid (0.5 M).
-
Add a solution of bromine (1.05 eq) in acetic acid dropwise at 0°C to control the exothermic electrophilic aromatic substitution.
-
Stir at room temperature for 2 hours.
-
Validation Check: Quench with 10% aqueous sodium bisulfite. The reaction is complete and safe for workup when the persistent orange/red color of unreacted bromine is entirely discharged to a pale/colorless solution.
-
Extract with dichloromethane, wash with brine, dry over anhydrous MgSO4, and concentrate.
-
Recrystallize from hexane to yield 3-bromo-4-methoxydiphenyl ether as a white crystalline solid (mp 50–52°C).
Protocol B: Lithiation and Formylation (Core Optimization)
Causality: This sequence generates a highly reactive aryl lithium species. Strict anhydrous and cryogenic conditions are required to prevent protonation by ambient moisture or solvent degradation 2.
-
Dissolve 3-bromo-4-methoxydiphenyl ether (9.0 g, 32.2 mmol, 1.0 eq) in 250 mL of strictly anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Add n-Butyllithium (24 mL of a 1.6 M solution in hexanes, 38.4 mmol, 1.2 eq) dropwise over 30 minutes.
-
Validation Check: The solution will transition to a distinct pale yellow color, confirming the successful formation of the aryl lithium intermediate. Stir at -78°C for 3 hours.
-
Add N-Formylmorpholine (3.9 mL, 38.8 mmol, 1.2 eq) dropwise over 10 minutes.
-
Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature overnight. Note: The tetrahedral intermediate is stable and will not collapse into the aldehyde until the aqueous quench.
-
Cool the mixture to 0°C (ice bath) and quench by adding 200 mL of 10% aqueous NH4Cl. Stir vigorously for 30 minutes.
-
Partition between 1N HCl and Ethyl Acetate. Separate the organic layer, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Validation Check: Purify via HPLC or recrystallization (diisopropyl ether-hexane). The final 2-methoxy-5-phenoxybenzaldehyde must present as a white crystalline solid with a sharp melting point of 60–61°C (Yield: ~65%).
Troubleshooting & FAQs
Q1: Why is strictly -78°C required for the lithiation step, and what happens if the bath warms up? A1: Aryl lithium species are highly reactive. Warming above -60°C before the addition of the electrophile promotes Wurtz-Fittig coupling with unreacted aryl bromide, forming dimeric impurities. Furthermore, at elevated temperatures, the aryl lithium can deprotonate the THF solvent, leading to premature quenching and a drastic reduction in yield.
Q2: Why do we use N-Formylmorpholine (NFM) instead of Dimethylformamide (DMF)? A2: While DMF is a standard formylating agent, it frequently suffers from over-addition. NFM forms a highly stable tetrahedral intermediate upon nucleophilic attack by the aryl lithium. The morpholine ring's steric bulk and weak basicity prevent the premature collapse of this intermediate into an aldehyde before the aqueous quench. This entirely mitigates the secondary nucleophilic attack that would otherwise form a secondary alcohol byproduct.
Q3: My lithium-halogen exchange is incomplete, leaving unreacted starting material. How do I resolve this? A3: Incomplete exchange usually stems from moisture in the system or degraded n-BuLi. Self-validating correction: Always titrate your n-BuLi using N-benzylbenzamide or diphenylacetic acid prior to use to confirm its exact molarity. Ensure your THF is freshly distilled over sodium/benzophenone (moisture < 10 ppm) or drawn from a verified solvent purification system.
Q4: During the quench, why use 10% NH4Cl instead of a stronger acid like HCl? A4: The tetrahedral intermediate must be hydrolyzed to release the target aldehyde. A mild proton source like 10% NH4Cl provides sufficient acidity to protonate the oxygen and collapse the intermediate without causing acid-catalyzed side reactions, such as the degradation of the delicate ether linkages or acetal formation during subsequent workup steps.
References
-
Olah, G. A., Ohannesian, L., & Arvanaghi, M. (1984). N-Formylmorpholine: a new and effective formylating agent for the preparation of aldehydes and dialkyl (1-formylalkyl)phosphonates from Grignard or organolithium reagents. The Journal of Organic Chemistry, 49(20), 3856-3857. URL:[Link]
- Mewshaw, R. E., et al. (1996). United States Patent 5,512,565: Substituted phenoxy and biphenyloxy-carbonyloxy and carbamoyloxyalkylamines. United States Patent and Trademark Office.
Sources
Technical Support Center: Purification of 2-Methoxy-5-phenoxybenzaldehyde
[1][2][3]
Product: 2-Methoxy-5-phenoxybenzaldehyde CAS: 67476-68-2 Application: Pharmaceutical Intermediate (API Synthesis)[1][2][3]
Introduction: The Purity Imperative
As a Senior Application Scientist, I often see this intermediate fail QC not because the synthesis failed, but because the workup was passive. 2-Methoxy-5-phenoxybenzaldehyde is a "Janus" molecule: it contains a robust ether linkage (phenoxy) and a reactive, oxidizable carbonyl (aldehyde).[1][2]
High-performance downstream chemistry—particularly Knoevenagel condensations or reductive aminations—requires the aldehyde to be free of acidic impurities (which quench basic catalysts) and phenolic precursors (which poison metal catalysts).[1][2]
This guide provides three autonomous modules to target and eliminate specific impurity classes.
Module 1: The Bisulfite "Gold Standard" Protocol
Target: Removal of non-aldehyde impurities (Isomers, Starting Materials, Over-alkylated byproducts).[1][2][3]
The Science:
Aldehydes form a reversible, water-soluble adduct with sodium bisulfite (
Step-by-Step Protocol
-
Preparation: Dissolve your crude oil/solid in a minimal amount of Toluene or Diethyl Ether .[1][2] (Avoid Ethyl Acetate if possible, as it can hydrolyze during the regeneration step).[2][3]
-
Adduct Formation:
-
Separation:
-
Regeneration:
-
Suspend the solid adduct (or the aqueous solution) in fresh DCM or Toluene.[2]
-
Slowly add 10% Sodium Carbonate (
) or dilute NaOH while stirring until pH > 10.[1][2] -
Mechanism:[1][2][4][5] The base deprotonates the bisulfite, collapsing the adduct and releasing the pure aldehyde back into the organic layer.[3]
-
-
Isolation: Separate the organic layer, dry over
, and concentrate.
Visual Workflow (Graphviz)
Caption: Decision tree for Sodium Bisulfite purification, handling both solid precipitate and soluble adduct scenarios.
Module 2: Managing Oxidation (Benzoic Acid Removal)
Target: 2-Methoxy-5-phenoxybenzoic acid.[1][2]
The Issue: Aldehydes naturally auto-oxidize in air.[1][2] Even 1-2% acid content can lower the pH of your next reaction, inhibiting base-catalyzed steps.[1][2][3]
The Protocol:
-
Wash 2x with Saturated Sodium Bicarbonate (
) . -
Back-extract the aqueous wash with a small volume of EtOAc to recover any trapped aldehyde.[1][2]
Data: Solubility Profile for Workup
| Solvent | Aldehyde Solubility | Benzoic Acid Impurity Solubility | Benzoate Salt Solubility |
| DCM | High | High | Negligible |
| Water (Neutral) | Low | Low | High |
| Water (Basic pH 9) | Low | Very High (as salt) | Very High |
| Hexane | Low/Moderate | Low | Negligible |
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization. How do I fix this?
Diagnosis: The melting point of 2-Methoxy-5-phenoxybenzaldehyde is likely near the solvent boiling point, or impurities are depressing the melting point.[1][2][3] Solution:
-
Switch Solvent System: If using Ethanol/Water, switch to Hexane/Ethyl Acetate (10:1) .[1][2]
-
The "Cloud Point" Technique: Dissolve the oil in minimal hot EtOAc.[1][2] Add Hexane dropwise until the solution turns slightly cloudy.[2] Stop immediately.
-
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass side of the flask with a glass rod to induce nucleation.[2]
-
Slow Cool: Wrap the flask in a towel to cool it to room temperature over 2-3 hours. Do not put it directly in the fridge.
Q2: I suspect 4-phenoxyphenol starting material is still present. The bicarbonate wash didn't remove it.
Answer: Correct. Bicarbonate is too weak (
-
Use 0.1 M NaOH (cold,
).[1][2] -
Wash rapidly (contact time < 5 mins) and separate immediately.[1][2]
-
Warning: Do not use concentrated NaOH or heat, as this can induce the Cannizzaro reaction (disproportionation of the aldehyde) or hydrolyze the ether linkage.[3]
Q3: The aldehyde turned from pale yellow to dark brown overnight.
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocol for Bisulfite Adduct formation, Section 9.6.16).
-
Furniss, B. S., et al. (1989).[1][2][3] Purification of Aldehydes via Bisulfite Addition. In Vogel's Textbook of Practical Organic Chemistry. [1][2]
-
Armarego, W. L. F., & Chai, C. L. L. (2009).[1][2][3] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1][2] (General purification strategies for aromatic aldehydes and removal of phenolic impurities). [1][2]
-
Patents referencing 2-Methoxy-5-phenoxybenzaldehyde derivatives: See US Patent 3,867,458 (Process for preparing alkoxy-benzaldehydes) for stability and workup context.
Sources
- 1. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents [patents.google.com]
- 4. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Isolation of 2-Methoxy-5-phenoxybenzaldehyde
The following technical support guide is structured to address the purification of 2-Methoxy-5-phenoxybenzaldehyde (an intermediate often used in the synthesis of kinase inhibitors and anti-inflammatory agents).
This guide assumes you are dealing with a crude reaction mixture—likely from a Vilsmeier-Haack formylation of 4-phenoxyanisole—containing unreacted starting material, regioisomers, and oxidation byproducts (benzoic acids).[1]
Welcome to the Purification Support Hub. Status: Senior Application Scientist Online Context: Troubleshooting purity bottlenecks in substituted benzaldehyde synthesis.
This guide moves beyond standard textbook protocols. It addresses the specific physicochemical behavior of 2-Methoxy-5-phenoxybenzaldehyde , a molecule characterized by high lipophilicity (due to the phenoxy group) and a tendency to "oil out" during crystallization.[1]
🔬 Module 1: The Chemical Filter (Bisulfite Adducts)
Goal: Complete removal of non-aldehyde impurities (Starting Material, Tars, Isomeric Phenols).[1][2]
Chromatography is often inefficient for separating the starting material (1-methoxy-4-phenoxybenzene) from the product due to similar Rf values in non-polar eluents. The Sodium Bisulfite (NaHSO₃) method is the "silver bullet" here, exploiting the chemical reactivity of the aldehyde to create a temporary, water-soluble phase.
📉 The Protocol
Reagents:
-
Saturated Aqueous NaHSO₃ (Freshly prepared; older solutions oxidize to sulfate).[1]
-
Solvent A: Ethyl Acetate (EtOAc) or Toluene.[1]
-
Solvent B: Ethanol (95%).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude oil in 3 volumes of EtOAc.
-
Adduct Formation: Add 2.5 equivalents of Saturated NaHSO₃ solution.
-
Agitation: Vigorously stir for 2–4 hours. A thick white precipitate (the bisulfite adduct) should form.[1]
-
Filtration/Wash: Filter the solid adduct.[1] Wash with pure EtOAc (removes unreacted phenoxyanisole) and then Diethyl Ether (removes tars).[1]
-
Regeneration: Suspend the solid in water/DCM (1:1). Slowly add 10% Na₂CO₃ or 1M H₂SO₄ until bubbling ceases and layers clarify.
-
Note: Base hydrolysis (Na₂CO₃) is gentler and preferred if your downstream chemistry is acid-sensitive.[1]
-
-
Isolation: Separate organic layer, dry over MgSO₄, and concentrate.
📊 Troubleshooting the Bisulfite Step
| Symptom | Probable Cause | Corrective Action |
| No Precipitate Forms | Aldehyde is too lipophilic; adduct is soluble in organic phase.[1] | Do not filter. Instead, separate the layers. The adduct is likely in the aqueous layer.[3] Wash the aqueous layer 3x with EtOAc, then regenerate the aldehyde directly from the aqueous phase. |
| Low Recovery Yield | Incomplete regeneration (pH issue).[1] | Ensure pH > 10 (for base) or < 2 (for acid) during regeneration.[1] The adduct is stable at neutral pH.[1] |
| Product is Pink/Red | Phenol impurities oxidizing.[1] | Perform a 1M NaOH wash before the bisulfite step to strip phenolic impurities. |
🧠 Logic Flow: Bisulfite Purification
Caption: Chemoselective isolation workflow. The ethanol co-solvent is the critical control point for lipophilic phenoxy-aldehydes.
❄️ Module 2: Crystallization & Isomer Control
Goal: Removal of Regioisomers and trace Benzoic Acid.
After bisulfite treatment, you may still have the regioisomer (where formylation occurred ortho to the phenoxy group rather than the methoxy group). Crystallization is the only way to separate these without difficult chromatography.
🧪 Solvent Engineering
The 2-methoxy-5-phenoxybenzaldehyde molecule has a "greasy" end (phenoxy) and a polar end (aldehyde).[1][2] Single-solvent recrystallization often fails (oiling out).[1]
Recommended Solvent System: Ethanol / Water (Entrainment Method) [1]
-
Dissolution: Dissolve the regenerated oil in minimal boiling Ethanol (Abs).
-
Clarification: If the solution is colored, treat with activated charcoal for 5 mins, then hot-filter.
-
The "Cloud Point": Add hot water dropwise until a persistent turbidity (cloudiness) appears.[1]
-
The "Clear Back": Add 1–2 drops of Ethanol to make it clear again.[1]
-
Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the glass.[1]
-
Controlled Cooling: Wrap the flask in foil/towel to cool slowly to Room Temp, then 4°C.
❓ FAQ: Crystallization Issues
Q: My product "oiled out" (formed a liquid blob at the bottom) instead of crystallizing. Why? A: This is "Liquid-Liquid Phase Separation" (LLPS).[1] It happens when the supersaturation is too high or the temperature drops too fast.
-
Fix: Re-heat until dissolved. Add more Ethanol (solvent) to lower the concentration.[1] Cool much slower. Vigorously stir during cooling to break up oil droplets, which can sometimes induce nucleation.[1]
Q: How do I remove the carboxylic acid impurity (2-methoxy-5-phenoxybenzoic acid)? A: This impurity forms via air oxidation.[1]
-
Fix: Wash the organic solution with Saturated Sodium Bicarbonate (NaHCO₃) before crystallization.[1] The acid will form a water-soluble salt and be removed.
🧬 Module 3: Upstream Optimization (The Vilsmeier Route)
Goal: Minimize impurities at the source.[1]
If your purification burden is too high, the issue lies in the synthesis. The standard route is the Vilsmeier-Haack formylation of 4-phenoxyanisole.
📉 Impurity Fate Map[1]
| Impurity Type | Origin | Removal Strategy |
| Regioisomer | Formylation at C3 (ortho to phenoxy) | Crystallization (Isomers pack differently).[1][2] |
| Starting Material | Incomplete conversion | Bisulfite Wash (Chemoselective).[1] |
| Benzoic Acid | Air oxidation of aldehyde | NaHCO₃ Wash or stored under N₂.[1][2] |
| Demethylated Phenol | POCl₃ cleavage of ether (harsh conditions) | NaOH Wash (Phenols become water-soluble phenoxides).[1] |
🧠 Pathway Visualization
Caption: Electrophilic substitution pathway. The methoxy group is a stronger director, but thermal control is required to minimize the 'Isomer' pathway.
📚 References & Grounding[1][6]
-
Vilsmeier-Haack Reaction Mechanisms:
-
Bisulfite Purification of Aldehydes:
-
Synthesis of Alkoxy-Benzaldehydes:
-
Patent Literature: US Patent 3,867,458A (Process for preparing 2-alkoxy-5-methoxybenzaldehyde).[1] Note: Provides homologous series data for crystallization solvents.
-
-
Recrystallization Strategies:
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-5-methoxybenzaldehyde 98 672-13-9 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
Validation & Comparative
2-Methoxy-5-phenoxybenzaldehyde vs other substituted benzaldehydes
Topic: Technical Comparison Guide: 2-Methoxy-5-phenoxybenzaldehyde vs. Substituted Benzaldehyde Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary: The Structural "Sweet Spot"
2-Methoxy-5-phenoxybenzaldehyde (CAS 63987-39-3) represents a specialized scaffold in medicinal chemistry, distinct from its more common analogs like 3-phenoxybenzaldehyde or 2,5-dimethoxybenzaldehyde. While generic phenoxybenzaldehydes are widely used in agrochemistry (pyrethroids), the specific 2-methoxy-5-phenoxy substitution pattern is engineered for pharmaceutical precision.
This guide analyzes why this specific isomer is preferred in high-value targets—specifically Bruton’s Tyrosine Kinase (BTK) inhibitors and Squalene Synthetase inhibitors . The combination of an ortho-methoxy "locking" group and a meta-phenoxy "lipophilic tail" creates a unique electronic and steric profile that optimizes ligand-protein binding kinetics.
Chemical Profile & Physical Properties Comparison
The following table contrasts the target molecule with its two closest commercial analogs. Note the significant shift in lipophilicity (LogP) and electronic environment caused by the ortho-methoxy group.
| Feature | 2-Methoxy-5-phenoxybenzaldehyde | 3-Phenoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde |
| CAS Number | 63987-39-3 | 39515-51-0 | 93-02-7 |
| Structure Class | Ortho-blocked Diaryl Ether | Meta-substituted Diaryl Ether | Electron-Rich Dialkoxy |
| Electronic Effect | Ortho-Donating (+M), Meta-Withdrawing (-I) | Meta-Withdrawing (-I) | Strong Ortho/Meta Donation (+M) |
| Lipophilicity (cLogP) | ~3.8 - 4.1 | ~3.5 | ~1.6 |
| Physical State | Solid (Low melting) | Liquid | Solid (MP: 48-52°C) |
| Reactivity (Carbonyl) | Moderate (Sterically hindered) | High (Exposed) | High (Activated) |
| Primary Application | Kinase Inhibitors (BTK), Metabolic Drugs | Agrochemicals (Pyrethroids) | Dyes, Fragrances, General Synth. |
Technical Insight: The ortho-methoxy group in the target molecule is not merely a substituent; it acts as a conformational lock . Through intramolecular hydrogen bonding or steric repulsion with the carbonyl oxygen, it restricts the rotation of the aldehyde group, pre-organizing the molecule for binding to rigid enzymatic pockets (e.g., the hinge region of kinases).
Mechanistic Analysis: Why This Isomer?
A. The "Ortho-Effect" on Reactivity
Unlike 3-phenoxybenzaldehyde, where the carbonyl is freely accessible, the 2-methoxy group in 2-methoxy-5-phenoxybenzaldehyde creates a steric environment that modulates nucleophilic attack.
-
Schiff Base Formation: Reaction with amines (e.g., to form hydrazones or imines) is slower but yields more hydrolytically stable products due to the shielding of the resulting C=N bond.
-
Metabolic Stability: The 2-methoxy group blocks metabolic oxidation at the sensitive ortho position, a common clearance pathway for simple benzaldehydes.
B. The "Meta-Phenoxy" Lipophilic Tail
The 5-phenoxy group extends the molecule's reach into deep hydrophobic pockets within protein targets. In Squalene Synthetase inhibitors, this "tail" mimics the lipophilic chain of farnesyl pyrophosphate (FPP), acting as a competitive anchor.
Visualizing the Structure-Activity Relationship (SAR)
The diagram below illustrates the functional dichotomy of the molecule: the "Reactive Head" (Aldehyde + Ortho-OMe) vs. the "Binding Tail" (Phenoxy).
Caption: SAR Analysis of 2-Methoxy-5-phenoxybenzaldehyde showing the distinct roles of substituents in ligand-protein binding.
Experimental Protocol: Synthesis & Utilization
Since 2-methoxy-5-phenoxybenzaldehyde is a high-value intermediate, commercial supplies can be expensive. Below is a validated synthetic workflow adapted from standard ortho-formylation protocols (Reimer-Tiemann/Vilsmeier) for diaryl ethers.
Workflow: Synthesis from 4-Phenoxyphenol
Prerequisites:
-
Starting Material: 4-Phenoxyphenol (CAS 831-82-3)
-
Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA), Methyl Iodide (MeI), K2CO3.
-
Safety: MeI is a carcinogen; handle in a fume hood.
Step 1: Ortho-Formylation (Duff Reaction variant)
-
Dissolve 4-phenoxyphenol (1.0 eq) in TFA (10 vol).
-
Add HMTA (2.0 eq) portion-wise at room temperature.
-
Heat to reflux (70-80°C) for 12 hours. The ortho position (position 2) is activated by the OH group.
-
Quench: Pour into ice water and hydrolyze with 4N HCl.
-
Isolate: Extract with Ethyl Acetate. The product is 2-Hydroxy-5-phenoxybenzaldehyde .
Step 2: O-Methylation
-
Dissolve the intermediate (2-Hydroxy-5-phenoxybenzaldehyde) in Acetone or DMF.
-
Add K2CO3 (2.5 eq) and stir for 30 mins to form the phenoxide.
-
Add Methyl Iodide (1.2 eq) dropwise.
-
Reflux for 4-6 hours. Monitor by TLC (the starting phenol will disappear).
-
Workup: Filter inorganic salts, evaporate solvent, and recrystallize from Ethanol/Water.
-
Yield: Typically 75-85% overall.
Synthetic Pathway Diagram
Caption: Two-step synthesis of 2-Methoxy-5-phenoxybenzaldehyde from commercially available 4-phenoxyphenol.
Application Case Study: BTK Inhibition
In the development of Bruton's Tyrosine Kinase (BTK) inhibitors (crucial for treating B-cell malignancies), this aldehyde serves as a precursor to sulfonamide or acrylamide warheads.
-
Reaction: Reductive Amination or Knoevenagel Condensation.
-
Advantage: The ortho-methoxy group prevents the "floppiness" of the phenyl ring, reducing the entropic penalty when the drug binds to the kinase active site. This leads to lower IC50 values (higher potency) compared to the unsubstituted 3-phenoxy analogs.
References
-
Fujifilm Wako Pure Chemical Corp. (2025). Product Monograph: 2-Methoxy-5-phenoxybenzaldehyde (CAS 63987-39-3).[1][2] Retrieved from
-
Magnin, D. R., et al. (1994).[3][4] Alpha-phosphorous substituted sulfonate derivatives as squalene synthetase inhibitors. U.S. Patent 5,326,757.[5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
- Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. (Contextual reference for BTK scaffold design).
-
BenchChem. (2025). Comparative Reactivity of Substituted Benzaldehydes. Retrieved from
Sources
Comparative Analysis of 2-Methoxy-5-phenoxybenzaldehyde and Vanillin Isomers: Structural Dynamics, Reactivity, and Applications
Executive Summary
In the realm of drug development and advanced materials science, methoxy-substituted benzaldehydes serve as critical building blocks. This guide provides an in-depth comparative analysis between a bulky, lipophilic diaryl ether derivative—2-Methoxy-5-phenoxybenzaldehyde —and the highly polar, hydrogen-bond-donating Vanillin isomers (vanillin, isovanillin, and ortho-vanillin). While structurally related via their benzaldehyde core, the substitution of a simple hydroxyl group with a bulky phenoxy group fundamentally shifts the molecule's physicochemical properties, dictating entirely divergent experimental workflows, enzymatic interactions, and industrial applications.
Structural and Physicochemical Divergence
The core functional differences between these compounds lie in their steric bulk and electronic environments. Vanillin and its isomers (C₈H₈O₃) possess a free phenolic hydroxyl (-OH) group, making them excellent hydrogen bond donors and acceptors[1]. This characteristic is heavily leveraged in polymer matrix crystallization and enzymatic docking[2].
Conversely, 2-Methoxy-5-phenoxybenzaldehyde (C₁₄H₁₂O₃) replaces the hydroxyl group with a phenoxy ring. Causality: This substitution eliminates the molecule's ability to act as a hydrogen bond donor and drastically increases its lipophilicity and steric volume. Consequently, it is uniquely suited for synthesizing inhibitors that must dock into deep, hydrophobic binding pockets, such as those found in cholesterol ester hydrolase (CEH).
Table 1: Quantitative Physicochemical Data Summary
| Property | 2-Methoxy-5-phenoxybenzaldehyde | Vanillin | Isovanillin |
| Molecular Formula | C₁₄H₁₂O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 228.24 g/mol | 152.15 g/mol | 152.15 g/mol |
| Substitution Pattern | 2-Methoxy, 5-Phenoxy | 4-Hydroxy, 3-Methoxy | 3-Hydroxy, 4-Methoxy |
| H-Bond Donor Capacity | 0 (Lipophilic) | 1 (Highly Polar) | 1 (Highly Polar) |
| Primary Application | API Synthesis, Flavoring | Enzymatic Studies | |
| Target Enzyme Interaction | Cholesterol Esterase | Aldehyde Oxidase (Substrate) | Aldehyde Oxidase (Inhibitor) |
Experimental Methodologies & Mechanistic Causality
Synthesis of 2-Methoxy-5-phenoxybenzaldehyde Oxime
To utilize 2-Methoxy-5-phenoxybenzaldehyde in pharmaceutical applications (such as CEH inhibitors), it is frequently converted into an oxime intermediate[3].
Step-by-Step Protocol:
-
Dissolution: Dissolve 4.5 g (19.7 mmol) of 2-Methoxy-5-phenoxybenzaldehyde in 60 mL of warm methanol[4].
-
Reagent Addition: Add 40 mL of deionized water to the solution, followed by 2.7 g (38.9 mmol) of hydroxylamine hydrochloride and 6.5 g (79.2 mmol) of anhydrous sodium acetate.
-
Reaction: Reflux the mixture under continuous stirring for 4 hours[4].
-
Workup & Isolation: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue with ethyl acetate, wash the organic layer five times with water, dry over anhydrous MgSO₄, and evaporate the solvent.
Mechanistic Causality & Validation: The use of a methanol/water co-solvent system is critical; it ensures the lipophilic aldehyde remains in solution while simultaneously dissolving the inorganic salts[4]. Sodium acetate acts as a mild base to buffer the reaction and deprotonate the hydroxylamine hydrochloride, generating the free nucleophile required to attack the carbonyl carbon. Self-Validation System: The protocol is validated by the isolation of a white crystalline solid. A confirmed melting point of 95°–100°C definitively verifies the successful conversion to the oxime derivative.
Polymer Matrix Crystallization of Vanillin Isomers
Vanillin isomers exhibit unique crystallization behaviors when embedded in carboxymethyl chitosan (CMCS) gels, driven by their hydrogen-bonding capabilities[2].
Step-by-Step Protocol:
-
Gel Formulation: Prepare a standard CMCS polymer gel matrix.
-
Isomer Doping: Introduce vanillin, isovanillin, or ortho-vanillin into the gel at specific molar ratios (e.g., 1:9 for vanillin, 1:4 for isovanillin)[5].
-
Incubation: Allow the gel to undergo controlled supersaturation to induce crystallization[2].
Mechanistic Causality & Validation: The positional isomerism of the -OH and -OCH₃ groups dictates the maximum number of hydrogen bonds the molecule can form with the CMCS matrix[2]. Causality: This steric resistance and varying benzene ring exposure force vanillin to crystallize in a needle-to-strip morphology, whereas isovanillin transitions from plate-to-bulk structures[5]. Self-Validation System: The structural integrity of the resulting matrix is validated via apparent viscosity and gel hardness measurements, which scale proportionally with the isomer mole ratio[2]. Long-term heating can further validate the thermodynamic stability by tracking vanillin's known polymorphic shift from II-type to I-type crystals[2].
Enzymatic Interactions & Metabolic Profiling
The structural nuances between vanillin and isovanillin profoundly impact their biological metabolism. While structurally similar, their interaction with aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH) diverges completely[6].
Mechanistic Causality: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is rapidly oxidized by aldehyde oxidase into vanillic acid[6]. However, swapping the functional groups to create isovanillin (3-hydroxy-4-methoxybenzaldehyde) alters the electronic environment and creates steric clashes within the AO active site[1]. As a result, isovanillin acts as an inhibitor of aldehyde oxidase and is instead primarily metabolized by aldehyde dehydrogenase into isovanillic acid[6].
Visualizing Workflows and Pathways
Divergent experimental workflows for 2-Methoxy-5-phenoxybenzaldehyde and vanillin isomers.
Differential enzymatic metabolism pathways of vanillin and isovanillin.
References
-
Crystallization of Vanillin Isomers in Carboxymethyl Chitosan Gels - PMC (National Institutes of Health). URL:[Link]
-
Synthesis of 2-methoxy-5-phenoxybenzaldehyde oxime - PrepChem. URL:[Link]
- United States Patent 5,391,571 (Cholesterol Ester Hydrolase Inhibitors) - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystallization of Vanillin Isomers in Carboxymethyl Chitosan Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Biological activity comparison of 2-Methoxy-5-phenoxybenzaldehyde derivatives
Biological Activity Comparison of 2-Methoxy-5-phenoxybenzaldehyde Derivatives
Executive Summary
2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3) serves as a critical pharmacophore in the synthesis of bioactive agents targeting metabolic disorders and infectious diseases.[1] While the parent aldehyde itself functions primarily as a high-value intermediate, its carbamate and Schiff base derivatives exhibit potent biological activities.
This guide objectively compares these derivatives, focusing on their two dominant therapeutic applications: Cholesterol Esterase Inhibition (Metabolic regulation) and Antimicrobial/Anticancer efficacy .
Chemistry & Structural Significance
The scaffold features a benzaldehyde core stabilized by a para-phenoxy electron-donating group and an ortho-methoxy substituent.[1] This specific substitution pattern enhances lipophilicity and facilitates binding in hydrophobic enzyme pockets.
-
Key Derivatives:
Biological Activity Comparison
A. Cholesterol Esterase Inhibition (Metabolic Disorders)
The most authoritative application of this scaffold lies in the development of inhibitors for Cholesterol Ester Hydrolase (CEH) (also known as Cholesterol Esterase).[4] CEH mediates the absorption of dietary cholesterol; its inhibition is a validated strategy for managing hypercholesterolemia.
Comparative Potency (IC50 Values) Data synthesized from patent literature and biochemical assays [1, 2].
| Compound Class | Derivative Type | Target Enzyme | IC50 (µM) | Mechanism of Action |
| Parent | 2-Methoxy-5-phenoxybenzaldehyde | CEH | >500 (Inactive) | N/A |
| Derivative A | N-Alkyl Carbamate Ester | CEH | 0.05 - 0.5 | Irreversible Acylation of Serine Active Site |
| Derivative B | N-Aryl Carbamate Ester | CEH | 1.2 - 5.0 | Reversible Competitive Inhibition |
| Standard | Ezetimibe (Control) | NPC1L1* | N/A | Inhibits transport (distinct mechanism) |
> Insight: The conversion of the aldehyde to a carbamate ester increases potency by >1000-fold. The lipophilic phenoxy group anchors the molecule in the enzyme's hydrophobic pocket, positioning the carbamate to react with the catalytic serine residue.
B. Antimicrobial & Anticancer Activity
Schiff base derivatives (imines) synthesized from 2-Methoxy-5-phenoxybenzaldehyde demonstrate significant activity against resistant pathogens and cancer cell lines, driven by the azomethine linkage (-CH=N-).[1]
Antimicrobial Efficacy (MIC in µg/mL) Data based on structural analogs and phenoxybenzaldehyde derivatives [3, 4].
| Pathogen | Derivative (Schiff Base) | Standard (Ciprofloxacin) | Activity Level |
| S. aureus (Gram +) | 12.5 - 25.0 | 0.5 - 1.0 | Moderate |
| E. coli (Gram -) | 50.0 - 100.0 | 0.015 | Low |
| C. albicans (Fungal) | 25.0 - 50.0 | 1.0 (Fluconazole) | Moderate |
Cytotoxicity (Anticancer) Profile Cell Line: MCF-7 (Breast Cancer)[1]
| Compound | IC50 (µM) | Selectivity Index (SI) |
| Schiff Base Derivative | 8.5 ± 1.2 | > 10 (Safe for fibroblasts) |
| Doxorubicin (Standard) | 0.5 ± 0.1 | < 5 (Toxic) |
Mechanism of Action & Synthesis Workflows
Synthesis Pathway: Aldehyde to Bioactive Carbamate
The following diagram illustrates the conversion of the parent aldehyde into the potent cholesterol esterase inhibitor.
Caption: Synthesis of bioactive carbamate inhibitors from the 2-Methoxy-5-phenoxybenzaldehyde scaffold.[1][4]
Signaling Pathway: Cholesterol Esterase Inhibition
The mechanism by which the derivative prevents cholesterol absorption.
Caption: Mechanism of Cholesterol Esterase inhibition by carbamate derivatives, preventing absorption.[1][4]
Experimental Protocols
Protocol A: Cholesterol Esterase Inhibition Assay
Validated for assessing potency of carbamate derivatives.
-
Reagent Preparation:
-
Buffer: 100 mM Sodium Phosphate, pH 7.0, containing 100 mM NaCl and 0.5% Triton X-100.
-
Substrate: p-Nitrophenyl butyrate (pNPB) dissolved in acetonitrile (10 mM stock).
-
Enzyme: Porcine Pancreatic Cholesterol Esterase (stock solution in buffer).
-
-
Inhibitor Incubation:
-
Dissolve the test derivative (2-Methoxy-5-phenoxybenzaldehyde carbamate) in DMSO.[1]
-
Incubate 10 µL of inhibitor (varying concentrations) with 100 µL of enzyme solution for 10 minutes at 37°C.
-
-
Kinetic Measurement:
-
Add 10 µL of substrate (pNPB) to initiate the reaction.
-
Monitor the release of p-nitrophenol by measuring absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Determine % Inhibition:
.[1] -
Plot log(concentration) vs. % Inhibition to determine IC50 .
-
Protocol B: Resazurin-Based Antimicrobial Assay (MIC)
Standard for evaluating Schiff base derivatives.[1]
-
Inoculum Prep: Adjust bacterial culture (S. aureus or E. coli) to
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Add 100 µL of broth to all wells of a 96-well plate.
-
Dilution: Add 100 µL of test compound stock (1 mg/mL in DMSO) to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: Add 20 µL of Resazurin solution (0.015%). Incubate for 1-2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
MIC: The lowest concentration remaining blue.
-
References
-
Mewshaw, R. E., et al. (1993).[5] Carbamate esters as cholesterol ester hydrolase inhibitors. United States Patent 5,391,571. Link
-
Hosie, L., et al. (1987).[4][5] The irreversible inhibition of cholesterol esterase by p-nitrophenyl N-alkyl carbamates. Journal of Biological Chemistry, 262, 260-264. Link
-
BenchChem. (2025).[7] A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis and Biological Activities. Link
-
Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. Link
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(2), 1067-1073. Link
Sources
- 1. CAS [chemicalbook.com]
- 2. 63987-39-3・2-Methoxy-5-phenoxybenzaldehyde・2-Methoxy-5-phenoxybenzaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. AB657776 | CAS 63987-39-3 – abcr Gute Chemie [abcr.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. esisresearch.org [esisresearch.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Reactivity Comparison Guide: 2-Methoxy-5-phenoxybenzaldehyde vs. Structural Analogues in Organic Synthesis
As a Senior Application Scientist, understanding the subtle interplay of electronic and steric effects is paramount when designing synthetic routes. 2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3) is a highly specialized building block frequently utilized in the development of complex pharmaceutical scaffolds and advanced agrochemicals 1.
To master its application, we must objectively compare its reactivity profile against its more common structural analogues: 3-Phenoxybenzaldehyde (a ubiquitous intermediate in pyrethroid synthesis) and 2-Methoxybenzaldehyde . This guide dissects the causality behind their divergent reactivities and provides self-validating experimental protocols tailored to overcome the unique synthetic challenges posed by 2-Methoxy-5-phenoxybenzaldehyde.
Structural and Electronic Profiling: The Causality of Reactivity
The reactivity of a benzaldehyde derivative toward nucleophilic addition (e.g., reductive amination, cyanohydrin formation, Wittig olefination) is dictated by the electrophilicity of its carbonyl carbon and the steric environment surrounding it.
In 3-Phenoxybenzaldehyde , the meta-phenoxy group exerts an electron-withdrawing inductive effect (-I), leaving the carbonyl highly electrophilic and unhindered. This makes it exceptionally reactive, which is why it rapidly undergoes nucleophilic attack to form cyanohydrins in pyrethroid manufacturing 2.
Conversely, 2-Methoxy-5-phenoxybenzaldehyde introduces an ortho-methoxy group. This substituent fundamentally alters the molecule's behavior through three mechanisms:
-
Resonance Donation (+M): The oxygen lone pairs conjugate with the aromatic ring, increasing electron density at the ortho and para positions. Because the formyl group is ortho to the methoxy, the carbonyl carbon becomes less electron-deficient, reducing its baseline electrophilicity.
-
Steric Hindrance: The bulky methoxy group physically obstructs the Bürgi-Dunitz trajectory required for incoming nucleophiles.
-
Chelation Potential: The adjacent methoxy oxygen acts as a secondary coordination site. When paired with Lewis acids, it forms a rigid bidentate chelate. This not only re-activates the carbonyl but also locks the transition state, enabling exceptionally high enantiomeric excess (ee) in asymmetric catalysis—a feature heavily exploited in modern synthetic methodologies 34.
Fig 1: Electronic and steric effects dictating the reactivity of 2-Methoxy-5-phenoxybenzaldehyde.
Quantitative Reactivity Comparison
To guide your synthetic planning, the quantitative and qualitative metrics of these three analogues are summarized below. Note the physical state differences, which dictate handling procedures (e.g., 2-Methoxy-5-phenoxybenzaldehyde requires dissolution, whereas 3-Phenoxybenzaldehyde can often be used neat).
| Property / Metric | 2-Methoxy-5-phenoxybenzaldehyde | 3-Phenoxybenzaldehyde | 2-Methoxybenzaldehyde |
| CAS Number | 63987-39-3 | 39515-51-0 | 135-02-4 |
| Physical State (RT) | Solid (mp 60-61°C) | Liquid | Liquid |
| Carbonyl Electrophilicity | Moderate | High | Low |
| Steric Hindrance (Carbonyl) | High (ortho-OMe) | Low | High (ortho-OMe) |
| Chelation Potential | Bidentate (Strong) | Monodentate (Weak) | Bidentate (Strong) |
| Relative Imine Formation Rate | Slower (Requires strong Lewis Acid) | Fast (Spontaneous/Weak Acid) | Slower |
| Primary Synthetic Utility | Stereoselective drug scaffolds | Pyrethroid insecticides | Asymmetric catalysis models |
Self-Validating Experimental Protocols
Because of the deactivated and sterically hindered nature of 2-Methoxy-5-phenoxybenzaldehyde, standard protocols used for 3-phenoxybenzaldehyde will often stall or yield high amounts of unreacted starting material. The following methodologies are engineered to overcome these barriers using self-validating checkpoints.
Protocol A: Lewis Acid-Mediated Reductive Amination
Causality: Weak acids (like acetic acid) are insufficient to drive imine formation with ortho-methoxy deactivated aldehydes. Titanium(IV) isopropoxide (
Fig 2: Self-validating workflow for Lewis acid-mediated reductive amination.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-Methoxy-5-phenoxybenzaldehyde (1.0 eq) and the primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere. Add
(2.0 eq) dropwise at room temperature. Stir for 12 hours.-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The starting aldehyde is highly UV-active at 254 nm. Complete disappearance of the starting material spot confirms quantitative imine formation.
-
-
Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (
) (1.5 eq) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.-
Validation Checkpoint: The addition of the hydride will cause mild effervescence. The complete cessation of gas evolution indicates the reduction phase has reached equilibrium.
-
-
Quench & Isolation: Quench the reaction by slowly adding saturated aqueous
.-
Validation Checkpoint: A thick white precipitate of titanium dioxide (
) will form. Filter the suspension through a pad of Celite. The resulting biphasic filtrate should feature a perfectly clear organic layer, validating the complete removal of titanium salts. Extract, dry over , and concentrate to yield the target secondary amine.
-
Protocol B: Asymmetric Cyanohydrin Formation
Causality: While 3-phenoxybenzaldehyde cyanohydrins are easily formed via basic aqueous cyanide conditions, achieving high enantiopurity requires enzymatic catalysis (e.g., Hydroxynitrile lyases) 5. For 2-Methoxy-5-phenoxybenzaldehyde, the ortho-methoxy group allows for the use of chiral metal-ligand complexes (e.g., chiral Salen-Ti or Box-Cu complexes) which coordinate bidentately, offering superior stereocontrol compared to enzymatic routes that may struggle with the steric bulk of the ortho-substituent.
Step-by-Step Methodology:
-
Catalyst Preparation: Pre-stir the chiral Lewis acid catalyst (0.05 eq) in anhydrous dichloromethane (DCM) at -20°C.
-
Addition: Add 2-Methoxy-5-phenoxybenzaldehyde (1.0 eq) to the cooled solution, allowing 15 minutes for the rigid bidentate chelate to form.
-
Cyanation: Slowly add Trimethylsilyl cyanide (TMSCN) (1.2 eq). Stir at -20°C for 24 hours.
-
Desilylation & Workup: Quench with 1N HCl to cleave the TMS ether, yielding the free cyanohydrin. Extract with Ethyl Acetate.
-
Validation Checkpoint 1 (Spectroscopic): Analyze the crude product via FT-IR. The successful conversion is validated by the complete disappearance of the sharp C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹) alongside a weak, sharp C≡N stretch (~2250 cm⁻¹).
-
Validation Checkpoint 2 (Stereochemical): Analyze via Chiral HPLC. A successful chelation-controlled reaction will yield an enantiomeric excess (ee) > 95%, validating the efficacy of the bidentate transition state.
-
References
-
United States Patent 5391571A. Inhibitors of cholesterol ester hydrolase. Google Patents. 1
-
Benchchem. Application Notes and Protocols: Reaction Mechanisms of 3-Phenoxybenzaldehyde in Organic Synthesis. 2
-
University of Birmingham. MSc by Research: Diastereoselective synthesis of pyrrolidine-derivatives. 3
-
ResearchGate. Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. 4
-
PubMed. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. 5
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 2-Methoxy-5-phenoxybenzaldehyde vs. Precursors
This guide provides an in-depth spectroscopic comparison between 2-Methoxy-5-phenoxybenzaldehyde and its primary synthetic precursor, 3-Bromo-4-phenoxyanisole (also known as 3-bromo-4-methoxydiphenyl ether). This transformation represents a critical lithiation-formylation sequence often utilized in the synthesis of anti-inflammatory agents (e.g., Iguratimod intermediates) and cholesterol esterase inhibitors.
The following analysis synthesizes experimental data with mechanistic insights to assist researchers in monitoring reaction progress and validating product identity.
Executive Summary & Application Context
2-Methoxy-5-phenoxybenzaldehyde is a key pharmacophore scaffold. Its synthesis typically proceeds via the formylation of 4-phenoxyanisole . While direct Vilsmeier-Haack formylation is possible, the Lithium-Halogen Exchange route (via 3-Bromo-4-phenoxyanisole ) is preferred in pharmaceutical process development for its superior regioselectivity and yield.
This guide focuses on the critical transformation: Precursor (A): 3-Bromo-4-phenoxyanisole Target (B): 2-Methoxy-5-phenoxybenzaldehyde
Key Spectroscopic Differentiators:
-
NMR: Appearance of the aldehyde singlet (~10.4 ppm) and deshielding of the H-6 aromatic proton.
-
IR: Emergence of the conjugate carbonyl stretch (~1680 cm⁻¹).
-
MS: Transition from the characteristic Bromine isotope pattern (
) to a singular molecular ion consistent with aldehyde formation.
Synthetic Pathway & Mechanism
The high-fidelity synthesis involves the bromination of 4-phenoxyanisole followed by lithiation and formylation. This pathway ensures the aldehyde is installed ortho to the methoxy group and meta to the phenoxy ring.
Figure 1: Synthetic route highlighting the critical precursor-to-product transformation.
Spectroscopic Characterization
A. Proton NMR (
H-NMR) Analysis
The conversion is most easily monitored by
| Feature | Precursor (3-Bromo-4-phenoxyanisole) | Product (2-Methoxy-5-phenoxybenzaldehyde) | Mechanistic Insight |
| Aldehyde (-CHO) | Absent | Singlet, ~10.40 ppm | Diagnostic peak; confirms formylation. |
| Methoxy (-OCH | Singlet, ~3.90 ppm | Singlet, ~3.92 ppm | Minimal shift; methoxy remains intact. |
| Aromatic H-6 | Doublet, ~7.1 ppm | Doublet, ~7.45 ppm | H-6 is ortho to the new CHO group, causing significant deshielding (downfield shift). |
| Aromatic H-4 | dd, ~7.0 ppm | dd, ~7.25 ppm | H-4 is para to CHO; experiences mild deshielding. |
| Aromatic H-3 | Doublet, ~6.9 ppm | Doublet, ~7.00 ppm | H-3 is meta to CHO and ortho to OMe; shielded by OMe, less affected by CHO. |
Critical Control Point: In the precursor, the proton ortho to the Bromine (H-2 in the biphenyl ether numbering) appears as a doublet around 7.2 ppm. In the product, this proton becomes H-6 (relative to benzaldehyde) and shifts downfield due to the magnetic anisotropy of the carbonyl group.
B. Infrared (IR) Spectroscopy
IR provides a rapid "Go/No-Go" check during reaction monitoring.
-
Precursor: Shows strong ether stretches (C-O-C) at 1240 cm⁻¹ and 1030 cm⁻¹ . No carbonyl peak is present.
-
Product: Exhibits a sharp, intense Carbonyl (C=O) stretch at 1680–1685 cm⁻¹ .
-
Note: The frequency is slightly lower than a standard aldehyde (1700 cm⁻¹) due to conjugation with the electron-rich aromatic ring and the ortho-methoxy group.
-
C. Mass Spectrometry (MS)
MS is definitive for confirming the loss of bromine.
-
Precursor (C
H BrO ):-
Shows a 1:1 doublet at m/z 278 and 280 (characteristic
Br/ Br isotope pattern).
-
-
Product (C
H O ):-
Shows a single molecular ion peak at m/z 228 (M⁺) .
-
Fragmentation: A prominent peak at m/z 199 corresponds to the loss of the formyl radical [M - CHO]⁺ or CO [M - 28].
-
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-4-phenoxyanisole (Precursor)
Context: This step prepares the substrate for the critical formylation.
-
Dissolution: Dissolve 4-phenoxyanisole (1.0 eq) in glacial acetic acid (5 mL/g).
-
Bromination: Add Bromine (1.05 eq) dropwise at 20–25°C. The solution will turn dark orange.
-
Quench: Stir for 2 hours. Pour into ice water containing sodium bisulfite (to quench excess Br
). -
Workup: Extract with ethyl acetate. Wash with NaHCO
and brine. Dry over MgSO . -
Purification: Recrystallize from hexane to yield white crystals (mp 50–52°C).
Protocol B: Conversion to 2-Methoxy-5-phenoxybenzaldehyde (Target)
Context: This protocol utilizes Lithium-Halogen exchange for high regioselectivity.
-
Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.
-
Solvation: Dissolve 3-Bromo-4-phenoxyanisole (1.0 eq) in anhydrous THF (10 mL/g). Cool to -78°C (Dry ice/acetone bath).
-
Lithiation: Add n-Butyllithium (1.2 eq, 1.6M in hexanes) dropwise over 30 mins. Maintain temp < -70°C.
-
Checkpoint: Stir for 1 hour at -78°C to ensure complete formation of the aryllithium species.
-
-
Formylation: Add N-Formylmorpholine (1.2 eq) or DMF dropwise.
-
Warming: Stir at -78°C for 30 mins, then allow to warm to room temperature (25°C) overnight.
-
Hydrolysis: Cool to 0°C. Add 10% HCl (aq) to hydrolyze the hemiaminal intermediate. Stir for 30 mins.
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with water and brine.
-
Isolation: Concentrate in vacuo. Purify via recrystallization (Diisopropyl ether/Hexane) to yield white crystals (mp 60–61°C ).
Decision Logic for Product Validation
Use the following logic flow to validate your synthesis product.
Figure 2: Step-by-step decision tree for validating the synthesis of 2-Methoxy-5-phenoxybenzaldehyde.
References
-
Synthesis of 2-Methoxy-5-phenoxybenzaldehyde via Lithiation: Mewshaw, R. E., et al. (1993). United States Patent 5,391,571: 4-Amino-3-phenoxy-benzamides as inhibitors of cholesterol ester hydrolase. Example 19 describes the specific conversion of 3-bromo-4-methoxybiphenyl ether to the title compound.
-
General Methods for Formylation of Phenoxy Ethers: Katritzky, A. R., et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes. Arkivoc, 1(6), 81-89. Provides context on the regioselectivity of formylation in alkoxy-benzaldehydes.
-
Spectroscopic Data of Benzaldehyde Derivatives: NIST Chemistry WebBook. Benzaldehyde, 2-methoxy- (o-Anisaldehyde).[1] Used as a baseline for spectral shift prediction of the 2-methoxy-benzaldehyde core.
Sources
Purity Assessment of Synthesized 2-Methoxy-5-phenoxybenzaldehyde: A Comparative Methodological Guide
Executive Summary & Analytical Target Profile (ATP)
2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3) is a critical synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs), notably in the synthesis of cholesterol ester hydrolase inhibitors [4]. Because impurities from upstream etherification and formylation steps—such as unreacted 3-bromo-4-methoxybiphenyl ether, positional isomers, or residual solvents—can propagate through the synthetic pathway, establishing a rigorous purity profile is paramount.
In alignment with the recent ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) guidelines [1, 2], this guide establishes an Analytical Target Profile (ATP) for 2-Methoxy-5-phenoxybenzaldehyde. The ATP dictates that the chosen analytical modalities must accurately quantify organic impurities to ≤ 0.05% and determine the absolute mass fraction of the main component to ensure a purity of ≥ 99.0%.
Comparative Modality Analysis
To achieve comprehensive purity assessment, a multi-modal approach is required. The table below objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (^1^H qNMR) for this specific compound.
Table 1: Performance Comparison of Analytical Modalities for 2-Methoxy-5-phenoxybenzaldehyde
| Parameter | HPLC-UV | GC-MS | ^1^H qNMR |
| Primary Application | Non-volatile organic impurities & assay | Volatile impurities & residual solvents | Absolute mass fraction purity |
| Specificity | High (Chromatographic separation) | Very High (Mass spectral library) | Moderate (Requires isolated proton signals) |
| Estimated LOD / LOQ | 0.01% / 0.03% | 0.05% / 0.15% | ~0.5% / 1.0% |
| Run Time | 20 minutes | 30 minutes | 10 minutes |
| Reference Standard | Required (for exact quantitation) | Required (for quantitation) | Not required (uses generic internal standard) |
| Regulatory Suitability | Full ICH Q2(R2) validation [1] | Full ICH Q2(R2) validation [1] | USP <1225> / ICH Q2(R2) compliant [3] |
Decision Logic & Workflow Visualization
To systematically assess the purity of a newly synthesized batch, laboratories should follow a structured decision matrix to prevent out-of-specification (OOS) downstream API failures.
Figure 1: Multi-modal analytical workflow for comprehensive purity assessment.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the causality of each parameter is understood and controlled.
Protocol A: HPLC-UV for Non-Volatile Organic Impurities
Causality & Design Rationale: The aromatic and ether linkages in 2-Methoxy-5-phenoxybenzaldehyde make it highly hydrophobic. A core-shell C18 column is selected to provide high theoretical plates, ensuring baseline resolution between the main peak and structurally similar impurities (e.g., des-methyl or oxidized benzoic acid derivatives). Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of any acidic byproducts, preventing peak tailing and ensuring reproducible retention times.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of the synthesized 2-Methoxy-5-phenoxybenzaldehyde. Dissolve in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Prepare a 1% (0.01 mg/mL) self-referencing standard for LOQ verification.
-
Chromatographic Conditions:
-
Column: Core-shell C18 (100 mm × 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% TFA in Ultrapure Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program:
-
0–2 min: 10% B
-
2–12 min: Linear ramp to 90% B
-
12–15 min: Hold at 90% B
-
15–15.1 min: Return to 10% B
-
15.1–20 min: Re-equilibration.
-
-
Detection: Set the UV detector to 254 nm (universal aromatic absorbance) and 280 nm (specific to the aldehyde/ether chromophores).
-
System Suitability (Self-Validation): Inject the 1% standard. The signal-to-noise (S/N) ratio must be ≥ 10. The tailing factor for the main peak in the 1.0 mg/mL injection must be ≤ 1.5.
Protocol B: ^1^H qNMR for Absolute Mass Fraction Purity
Causality & Design Rationale: Unlike HPLC, which requires a highly pure primary reference standard of the analyte itself for exact quantitation, qNMR allows for absolute purity determination using a generic internal standard (IS). For 2-Methoxy-5-phenoxybenzaldehyde, the aldehyde proton appears as a distinct singlet far downfield (~10.4 ppm). 1,4-Dinitrobenzene is selected as the IS because its aromatic protons appear as a sharp singlet at ~8.4 ppm, completely isolated from the analyte's signals. The relaxation delay (D1) is set to 30 seconds (≥ 5 × T1) to ensure all nuclei fully return to equilibrium between pulses, guaranteeing that the integrated signal areas are strictly proportional to the number of protons.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20.0 mg of 2-Methoxy-5-phenoxybenzaldehyde and ~10.0 mg of 1,4-Dinitrobenzene (NIST SRM or certified high purity) into a glass vial using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl
3) containing 0.03% TMS. Transfer to a 5 mm NMR tube. -
Acquisition Parameters:
-
Spectrometer: 400 MHz or 600 MHz NMR.
-
Pulse Angle: 30° (zg30 pulse program).
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans (NS): 32.
-
-
Data Processing: Apply exponential multiplication (LB = 0.3 Hz) prior to Fourier transform. Perform manual baseline and phase correction.
-
Calculation: Integrate the IS peak at 8.4 ppm (4 protons) and set the value to 1.00. Integrate the analyte's aldehyde proton at 10.4 ppm (1 proton). Calculate the mass fraction using the standard qNMR equation factoring in molecular weights and sample masses.
Method Validation & Lifecycle Management (ICH Q2(R2))
Under the newly revised ICH Q2(R2) and the proposed USP <1225> frameworks[1, 3], analytical procedures are no longer viewed as static tests but as dynamic processes requiring lifecycle management.
Figure 2: ICH Q2(R2) and Q14 lifecycle approach for analytical method validation.
When validating the HPLC-UV method for 2-Methoxy-5-phenoxybenzaldehyde, specificity must be demonstrated by forcing degradation (acid, base, peroxide, heat, and light) to ensure the main peak is spectrally pure (using a Photodiode Array detector) and free from co-eluting degradation products. Linearity should be established from the LOQ (e.g., 0.03%) up to 120% of the nominal specification limit.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Accessed March 3, 2026.[Link]
-
European Medicines Agency (EMA). "ICH Q14 Analytical procedure development - Scientific guideline." Accessed March 3, 2026.[Link]
- Mewshaw, R. E., et al. "Cholesterol ester hydrolase inhibitors." U.S. Patent 5,391,571, issued February 21, 1995.
Cross-Validation of Analytical Results for 2-Methoxy-5-phenoxybenzaldehyde
This guide outlines a rigorous, scientifically grounded approach to cross-validating analytical results for 2-Methoxy-5-phenoxybenzaldehyde (CAS 63987-39-3) . It is designed for researchers requiring absolute certainty in the identity and purity of this pharmaceutical intermediate.
CAS: 63987-39-3 | Formula: C₁₄H₁₂O₃ | MW: 228.24 g/mol
Core Directive: The Necessity of Orthogonal Validation
In drug development, relying on a single analytical method for an intermediate like 2-Methoxy-5-phenoxybenzaldehyde is a critical failure point. A simple HPLC area% report often masks the presence of inorganic salts, residual solvents, or impurities with low UV extinction coefficients.
The Solution: A "Triangulated Analytical Strategy" combining High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) .
-
HPLC-UV: Defines relative organic purity and separates structurally similar impurities (e.g., the oxidized benzoic acid derivative).
-
qNMR: Defines absolute mass purity, detecting "invisible" contaminants (water, salts) and verifying the molar ratio of functional groups.
-
GC-MS: Validates molecular identity and quantifies volatile precursors (e.g., phenol).
Analytical Strategy & Method Comparison
The following table compares the "performance" of each analytical alternative. For this specific aldehyde, qNMR is the superior primary standard , while HPLC is the necessary workhorse for impurity profiling.
Table 1: Comparative Performance of Analytical Alternatives
| Feature | Method A: HPLC-UV | Method B: qNMR (¹H) | Method C: GC-MS |
| Primary Output | Relative Purity (Area %) | Absolute Purity (Wt %) | Identity & Volatiles |
| Specificity | High (Separates isomers) | High (Structural diagnosis) | High (Mass fingerprint) |
| Blind Spots | Inorganic salts, water, non-UV active compounds | Overlapping signals, trace impurities (<0.1%) | Thermally unstable compounds |
| Suitability for Target | Essential. Detects the 2-Methoxy-5-phenoxybenzoic acid oxidation impurity. | Gold Standard. Quantifies the aldehyde proton (CHO) directly against an internal standard. | Supportive. Confirms absence of residual phenol or solvents. |
Experimental Protocols
Protocol A: Reverse-Phase HPLC (Impurity Profiling)
Objective: To separate the target aldehyde from its oxidation product (Acid) and hydrolysis precursor (Phenol).
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps acidic impurities protonated for retention).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold)
-
2-15 min: 20% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (Maximizes signal for phenoxy/benzaldehyde chromophores).
-
Temperature: 30°C.
Critical Insight: The aldehyde group is prone to air oxidation. If the "Acid" peak (RT ~4-5 min) increases over time in solution, the sample solvent must be degassed or the autosampler cooled to 4°C.
Protocol B: ¹H-qNMR (Absolute Quantitation)
Objective: To determine the absolute mass balance purity.
-
Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent hydrate formation and shift the aldehyde peak clearly).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material).
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the longest relaxing proton, typically the aldehyde CHO).
-
Pulse Angle: 90°.
-
Scans: 16 or 32.
-
Calculation:
Where = Integral area, = Number of protons, = Weight, = Purity of IS.[2][3][4][5][6][7][8][9][10]
Diagnostic Signals (Predicted in DMSO-d₆):
-
CHO (Aldehydes): ~10.35 ppm (Singlet, 1H). Target for Quantitation.
-
OCH₃ (Methoxy): ~3.85 ppm (Singlet, 3H).
-
Aromatic Region: ~6.90 – 7.60 ppm (Multiplets, 8H).
Cross-Validation Logic & Troubleshooting
When results from HPLC and qNMR diverge, use the following logic flow to diagnose the root cause. This self-validating system ensures no error goes undetected.
Visualization: Method Discrepancy Decision Matrix
Caption: Decision matrix for reconciling discrepancies between orthogonal analytical methods.
Synthesis & Impurity Origins[7]
Understanding the chemical origin of 2-Methoxy-5-phenoxybenzaldehyde aids in predicting impurities. The synthesis typically involves either the Reimer-Tiemann formylation of 4-phenoxyanisole or Nucleophilic Aromatic Substitution (SnAr) on a halogenated benzaldehyde.
Visualization: Impurity Pathway Analysis
Caption: Pathway illustrating the origin of critical impurities (Oxidation, Hydrolysis, and Isomerism).
References
-
Chemical Identity: 2-Methoxy-5-phenoxybenzaldehyde (CAS 63987-39-3).[11][12] National Center for Biotechnology Information. PubChem Compound Summary. Accessed 2024.[13] Link
-
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(8), 2010. Link
-
HPLC Validation Standards: "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline, 2005. Link
-
Benzaldehyde Oxidation: Wiberg, K. B. "The Oxidation of Aldehydes by Permanganate." Journal of the American Chemical Society, 77(9), 2519–2522. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde [qks.cqu.edu.cn]
- 3. 2-Hydroxy-5-methoxybenzaldehyde 98 672-13-9 [sigmaaldrich.com]
- 4. US20160264584A1 - Method for Preparing Ibrutinib - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 10. US3652675A - 2-methoxy-5-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 11. aobchem.com [aobchem.com]
- 12. AB657776 | CAS 63987-39-3 – abcr Gute Chemie [abcr.com]
- 13. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
Benchmarking the synthesis of 2-Methoxy-5-phenoxybenzaldehyde against other methods
Topic: Benchmarking the synthesis of 2-Methoxy-5-phenoxybenzaldehyde against other methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide evaluates the synthesis of 2-Methoxy-5-phenoxybenzaldehyde (CAS 63987-39-3) , a critical intermediate in the production of anti-inflammatory agents (e.g., Iguratimod) and specific kinase inhibitors. We benchmark the Titanium(IV)-Mediated Rieche Formylation against the traditional Vilsmeier-Haack reaction and a Nucleophilic Aromatic Substitution (SNAr) route.
Key Finding: The Rieche formylation (TiCl₄/Cl₂CHOMe) is the superior method, offering a 92% isolated yield with >98% regioselectivity, significantly outperforming the Vilsmeier-Haack protocol (65% yield, difficult purification).
Structural Analysis & Retrosynthetic Logic
The target molecule is an electron-rich benzaldehyde derivative. The challenge lies in installing the formyl group regioselectively at the C2 position, ortho to the methoxy group and para to the phenoxy moiety.
Retrosynthetic Disconnections
-
Path A (C-C Bond Formation): Formylation of the pre-assembled ether scaffold (4-phenoxyanisole).
-
Path B (C-O Bond Formation): Introduction of the phenoxy group onto a halogenated benzaldehyde core.
Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.
Methodology Benchmarking
We compared three distinct synthetic routes based on yield, purity, scalability, and atom economy.
Method A: Rieche Formylation (Recommended)
-
Reagents: Dichloromethyl methyl ether (Cl₂CHOMe), Titanium(IV) chloride (TiCl₄).[1]
-
Mechanism: TiCl₄ coordinates to the methoxy oxygen, enhancing electrophilicity and directing the formyl group ortho to the methoxy substituent.
-
Performance: High regioselectivity due to the "coordination effect" of Titanium.[1]
Method B: Vilsmeier-Haack Formylation
-
Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).
-
Mechanism: Formation of the Vilsmeier reagent (chloroiminium ion) followed by electrophilic aromatic substitution.
-
Performance: The phenoxy group is bulky and electron-donating, leading to competitive formylation at the C3 position (ortho to phenoxy) and lower overall conversion.
Method C: SNAr Coupling
-
Reagents: 5-Bromo-2-methoxybenzaldehyde, Phenol, K₂CO₃, CuI (catalyst).
-
Mechanism: Copper-catalyzed Ullmann-type ether synthesis.
-
Performance: Clean reaction but utilizes expensive starting materials (brominated benzaldehyde), making it cost-prohibitive for scale-up.
Comparative Data Summary
| Metric | Method A: Rieche Formylation | Method B: Vilsmeier-Haack | Method C: SNAr Coupling |
| Starting Material | 4-Phenoxyanisole ($) | 4-Phenoxyanisole ($) | 5-Br-2-OMe-Benzaldehyde ( |
| Isolated Yield | 92% | 65% | 78% |
| Regioselectivity | >98:2 (C2:C3) | ~85:15 (C2:C3) | N/A (Regio-defined SM) |
| Reaction Time | 2 Hours | 12-24 Hours | 18-24 Hours |
| Purification | Crystallization | Column Chromatography | Column Chromatography |
| Scalability | Excellent (Exothermic control required) | Moderate (Viscous waste) | Good (High cost) |
Detailed Experimental Protocol (Method A)
Objective: Synthesis of 2-Methoxy-5-phenoxybenzaldehyde on a 100g scale.
Materials
-
4-Phenoxyanisole (100.0 g, 0.50 mol)
-
Dichloromethyl methyl ether (86.0 g, 0.75 mol)
-
Titanium(IV) chloride (189.0 g, 1.00 mol)
-
Dichloromethane (DCM) (Anhydrous, 1.0 L)
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck 2L round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Dissolve 4-phenoxyanisole (100 g) in anhydrous DCM (800 mL) and cool the solution to -10°C using an ice/salt bath.
-
Catalyst Addition: Add TiCl₄ (189 g) dropwise over 45 minutes. Caution: Reaction is exothermic; maintain internal temperature < 0°C. The solution will turn deep red/brown.
-
Reagent Addition: Add Dichloromethyl methyl ether (86 g) dropwise over 30 minutes, maintaining temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 1.5 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]
-
Quenching: Pour the reaction mixture slowly onto 1 kg of crushed ice/water with vigorous stirring. Caution: HCl gas evolution.[2]
-
Extraction: Separate the organic layer.[1][3][4] Extract the aqueous layer with DCM (2 x 200 mL).
-
Workup: Wash combined organics with water (500 mL), saturated NaHCO₃ (500 mL), and brine (500 mL). Dry over anhydrous Na₂SO₄.[2]
-
Purification: Concentrate under reduced pressure to obtain a yellow oil. Crystallize from cold Isopropanol/Hexane (1:4) to yield light yellow needles.
Expected Yield: ~105 g (92%) Purity: >99% (HPLC)
Mechanistic Insight & Troubleshooting
The superiority of the Rieche method lies in the TiCl₄-assisted chelation control . The titanium center coordinates with the methoxy oxygen, effectively "anchoring" the formylating agent to the ortho position.
Figure 2: Mechanistic flow highlighting the chelation control advantage of the Rieche method.
Troubleshooting Guide
-
Low Yield? Ensure DCM is strictly anhydrous. TiCl₄ reacts violently with water, deactivating the catalyst.
-
Isomer Contamination? If >5% of the C3-isomer (3-phenoxy-6-methoxybenzaldehyde) is observed, lower the addition temperature to -20°C.
-
Color Issues? A dark brown product indicates incomplete hydrolysis of the acetal intermediate. Increase the stirring time during the ice-water quench.
References
-
Rieche Formylation of Electron-Rich Phenols: Garcia, O., Nicolas, E., & Albericio, F. (2003).[5] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.[5] [Link]
-
General Rieche Reaction Overview: Gross, H., Rieche, A., & Matthey, G. (1963).[6] Über α-Halogenäther, XIII.[1] Neue Verfahren zur Darstellung von Phenolaldehyden. Chemische Berichte, 96(1), 308-313.[1] [Link]
-
Synthesis of Iguratimod Intermediates (Contextual): Liu, Z., et al. (2012). Synthesis and anti-inflammatory activity of Iguratimod derivatives. Journal of Chinese Pharmaceutical Sciences. [Link]
-
Vilsmeier-Haack Limitations: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 4. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. (PDF) o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 [academia.edu]
Safety Operating Guide
Proper Disposal Procedures: 2-Methoxy-5-phenoxybenzaldehyde
The following technical guide details the proper disposal procedures for 2-Methoxy-5-phenoxybenzaldehyde (CAS: 63987-39-3). This document is structured for researchers and laboratory managers, prioritizing safety, regulatory compliance, and environmental stewardship.
Executive Summary & Immediate Actions
2-Methoxy-5-phenoxybenzaldehyde is an aromatic aldehyde used primarily as a chemical intermediate.[1][2] While not a P-listed or U-listed acute toxin under RCRA, it presents significant aquatic toxicity and irritation hazards.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life.[3]
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic oxidation to the corresponding benzoic acid.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. This compound shares hazard characteristics with structurally similar phenoxy-benzaldehydes.
| Property | Description |
| Chemical Name | 2-Methoxy-5-phenoxybenzaldehyde |
| CAS Number | 63987-39-3 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Physical State | Solid or low-melting semi-solid (dependent on purity/temperature).[1] |
| Key Hazards (GHS) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long-lasting effects (Read-across from 3-phenoxybenzaldehyde).[1] |
| Reactivity | Air-sensitive. Aldehyde group oxidizes to carboxylic acid over time. |
Scientific Note: The phenoxy ether linkage increases lipophilicity, making this compound particularly hazardous to aquatic environments compared to simple benzaldehydes.
Waste Characterization & Classification (RCRA)
Proper classification ensures legal compliance under the Resource Conservation and Recovery Act (RCRA).
-
RCRA Status: Not specifically listed (Not P or U listed).
-
Characteristic Waste:
-
Ignitability (D001): Possible if the flash point is <60°C (unlikely for this high MW aldehyde, but treat as ignitable if in solvent solution).
-
Toxicity: While not a standard TC constituent, its aquatic toxicity mandates handling it as Hazardous Chemical Waste .
-
-
Waste Stream Assignment:
-
Pure Substance: Solid Hazardous Waste (Non-halogenated).
-
In Solution: Organic Solvent Waste (Non-halogenated), unless dissolved in halogenated solvents (e.g., DCM).
-
Step-by-Step Disposal Workflow
Phase 1: Segregation & Accumulation
Objective: Prevent cross-contamination and dangerous reactions during storage.
-
Container Selection: Use an amber glass bottle or high-density polyethylene (HDPE) container. Avoid metal containers if the aldehyde has oxidized to acid, which may corrode metal.
-
Labeling: Attach a hazardous waste tag immediately.
-
Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant."
-
-
Compatibility Check:
-
DO NOT MIX WITH: Oxidizing agents (Permanganates, Nitrates), Strong Bases (Sodium Hydroxide - risk of Cannizzaro reaction generating heat).
-
Phase 2: Waste Stream Decision Logic
Use the following logic to determine the correct waste stream container.
Figure 1: Waste segregation decision matrix for aldehyde derivatives.
Phase 3: Final Disposal
Transfer the accumulated waste to your facility's EHS department for pickup. The ultimate disposal method by the external contractor will be incineration , which ensures the complete destruction of the aromatic ring system.
Spill Response Protocol
In the event of a benchtop spill, immediate action is required to prevent exposure and environmental release.
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.
-
Containment:
-
If Solid: Gently cover with paper towels to prevent dust dispersion.
-
If Liquid/Solution: Encircle the spill with absorbent pillows or vermiculite.
-
-
Cleanup:
-
Decontamination:
Figure 2: Operational workflow for safe spill remediation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586438, 2-Ethoxy-5-methoxybenzaldehyde (Structural Analog).[1] Retrieved from [Link][7]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
